(5-Methylisoxazol-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-5(3-7)2-6-8-4/h2,7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKINZVWZUPBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309186 | |
| Record name | 5-Methyl-4-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100367-49-5 | |
| Record name | 5-Methyl-4-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100367-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methyl-1,2-oxazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(5-Methylisoxazol-4-yl)methanol synthesis pathway overview
An In-depth Technical Guide to the Synthesis of (5-Methylisoxazol-4-yl)methanol for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. The isoxazole scaffold itself is a privileged structure, appearing in numerous approved drugs.[1][2] The specific substitution pattern of a 5-methyl group and a 4-hydroxymethyl group provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex molecules for drug discovery programs.
This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to this compound. As Senior Application Scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for experimental choices, and the practical insights necessary for successful execution in a research and development setting.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound points to a functional group interconversion strategy. The primary alcohol can be derived from the reduction of a corresponding carboxylic acid or its ester derivative. This leads us to the key precursors: 5-methylisoxazole-4-carboxylic acid and its ethyl ester, ethyl 5-methylisoxazole-4-carboxylate. The isoxazole ring itself is classically formed via a [3+2] cycloaddition reaction.
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway: From Simple Precursors to the Isoxazole Core
The synthesis commences with readily available starting materials and proceeds through the formation of a key intermediate, ethyl 5-methylisoxazole-4-carboxylate. This is a robust and scalable method detailed in the patent literature.[3]
Part 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
This synthesis is a two-step process starting from ethyl acetoacetate.
Step 1: Formation of Ethyl ethoxymethyleneacetoacetate
The first step involves the reaction of ethylacetoacetate with triethylorthoformate in the presence of acetic anhydride. This reaction forms the enol ether, ethyl ethoxymethyleneacetoacetate, which is a crucial precursor for the subsequent cyclization.
Caption: Formation of Ethyl ethoxymethyleneacetoacetate.
Step 2: Cyclization to Ethyl 5-methylisoxazole-4-carboxylate
The formed ethyl ethoxymethyleneacetoacetate is then reacted with hydroxylamine (in the form of hydroxylamine sulfate for improved purity) in the presence of a base like sodium acetate to yield the desired isoxazole ring through a [3+2] cycloaddition reaction.[3][4] The use of hydroxylamine sulfate is noted to reduce the formation of isomeric impurities compared to hydroxylamine hydrochloride.[3]
Caption: Cyclization to form the isoxazole ring.
Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate [3][4]
-
Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and condenser, add ethylacetoacetate, triethylorthoformate, and acetic anhydride.
-
Heating: Heat the mixture to a temperature between 75°C and 150°C. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Once the reaction is complete, the intermediate, ethyl ethoxymethyleneacetoacetic ester, can be isolated, or the reaction mixture can be carried forward directly.
-
Cyclization: In a separate vessel, dissolve hydroxylamine sulfate and sodium acetate in a suitable solvent like methanol and cool the mixture to between -20°C and 10°C.[3][4]
-
Addition: Slowly add the ethyl ethoxymethyleneacetoacetic ester to the hydroxylamine solution while maintaining the low temperature.
-
Reaction and Work-up: Allow the reaction to proceed to completion. The product, ethyl 5-methylisoxazole-4-carboxylate, can be extracted into an organic solvent. The organic layers are then combined, washed, and the solvent is removed under reduced pressure to yield the product.[4]
| Parameter | Value | Reference |
| Purity (HPLC) | >98% | [4] |
| Isomeric Impurity | <0.5% | [4] |
| Yield | ~79% | [4] |
Part 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic acid (Optional but Recommended)
While the ester can be directly reduced, conversion to the carboxylic acid can sometimes offer advantages in terms of purification and handling. The hydrolysis is typically achieved by heating the ester in the presence of a strong acid.[3]
Experimental Protocol: Hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate [3]
-
Reaction Mixture: Combine ethyl 5-methylisoxazole-4-carboxylate with a mixture of a strong acid, such as hydrochloric acid, and an organic acid like acetic acid.
-
Heating: Reflux the mixture until the hydrolysis is complete, as monitored by TLC or LC-MS.
-
Isolation: Upon cooling, the 5-methylisoxazole-4-carboxylic acid will often crystallize out of the solution. The solid can be collected by filtration, washed, and dried.
Part 3: Reduction to this compound
The final and critical step is the reduction of the carbonyl group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and carboxylic acids to primary alcohols.[5][6] It is important to note that sodium borohydride (NaBH₄) is not sufficiently reactive for this transformation.[6]
Mechanism of Reduction (Ester)
-
Nucleophilic Attack: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate.
-
Second Hydride Attack: The aldehyde is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide.
-
Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol.
Caption: Reduction of the ester to the primary alcohol.
Experimental Protocol: Reduction of Ethyl 5-methylisoxazole-4-carboxylate
Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve ethyl 5-methylisoxazole-4-carboxylate in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Quenching (Caution: Exothermic): Cool the reaction mixture back to 0°C and slowly and carefully add water dropwise to quench the excess LiAlH₄. This is followed by the sequential addition of 15% aqueous sodium hydroxide and then more water. This procedure (Fieser workup) is often used to precipitate the aluminum salts, making filtration easier.
-
Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with the reaction solvent. The filtrate contains the product. The organic layer is separated, and the aqueous layer can be further extracted with an organic solvent.
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group.
Conclusion
The synthesis of this compound can be reliably achieved through a multi-step sequence starting from simple, commercially available precursors. The key steps involve the construction of the isoxazole ring via a [3+2] cycloaddition, followed by the reduction of a carboxylate functional group. Careful control of reaction conditions, particularly during the cyclization and the final reduction step, is crucial for achieving high yields and purity. This guide provides a robust framework for the synthesis of this important building block, empowering researchers in their drug discovery and development endeavors.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
- US Patent No. US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Kaur, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 15(1), 1-32.
- Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140.
- Wang, X. D., et al. (2019). Copper-Catalyzed [3 + 2] Cycloaddition Reaction of Alkynes with Nitrile Oxides Generated in Situ from the Coupling Reaction of a Copper Carbene and Nitroso Radical. The Journal of Organic Chemistry, 84(24), 16214-16221.
- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761-7764.
- RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34241-34261.
-
PubChem. (n.d.). Ethyl 5-methylisoxazole-4-carboxylate. Retrieved from [Link]
- MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5829.
- The Journal of Organic Chemistry. (2007). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(21), 7909-7915.
- ResearchGate. (2016).
- PubMed Central. (2008). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
-
Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. Ethyl 5-methylisoxazole-4-carboxylate | 51135-73-0 [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Solubility of (5-Methylisoxazol-4-yl)methanol for Pharmaceutical and Research Applications
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior from chemical synthesis and purification to formulation and bioavailability.[1] This guide provides an in-depth technical overview of the solubility characteristics of (5-Methylisoxazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, present standardized protocols for experimental determination, analyze the key factors influencing its dissolution, and detail robust analytical methods for its quantification. This document is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.
Introduction: The Significance of this compound
The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[2] Its unique electronic properties and ability to participate in hydrogen bonding contribute to its versatility as a bioisostere for other functional groups. This compound, featuring both a hydrogen bond donor/acceptor (hydroxyl group) and a polar heterocyclic system, presents a unique solubility profile. A comprehensive understanding of its solubility is paramount for:
-
Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and purification, and preventing precipitation issues.
-
Formulation Development: Designing stable and effective dosage forms, as poor aqueous solubility is a major hurdle in developing oral medications.[1]
-
Preclinical Studies: Ensuring complete dissolution in vehicle solutions for accurate and reproducible in vitro and in vivo testing.
This guide provides the foundational knowledge and practical methodologies required to characterize and modulate the solubility of this important building block.
Theoretical Principles of Solubility
The solubility of a compound is the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution.[3] The adage "like dissolves like" provides a foundational, albeit simplified, principle. A more nuanced understanding requires analyzing the specific functional groups of this compound.
Caption: Analysis of functional groups in this compound.
The key takeaways are:
-
Polarity: The presence of the hydroxyl group and the nitrogen and oxygen heteroatoms in the isoxazole ring makes the molecule decidedly polar.[4]
-
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, while the isoxazole nitrogen and oxygen are hydrogen bond acceptors. This capability is the primary driver of solubility in protic solvents like water and ethanol.[5]
-
Hydrophobicity: The methyl group imparts a small degree of hydrophobic character, but its influence is likely overshadowed by the powerful hydrophilic nature of the hydroxyl group.
Based on this structural analysis, this compound is predicted to be most soluble in polar protic solvents and less soluble in nonpolar solvents.
Predicted Solubility Profile
While extensive experimental data for this specific molecule is not publicly available, a qualitative solubility profile can be predicted based on its structural features and the principles of physical chemistry. This serves as a valuable starting point for solvent selection in experimental work.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the compound's hydroxyl and isoxazole groups. "Like dissolves like" principle is strongly applicable.[4][5] |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High | Dipole-dipole interactions are favorable. Lack of solvent H-bond donation may slightly limit solubility compared to protic solvents, but still effective.[5] |
| Nonpolar | Hexane, Toluene | Low to Very Low | Unfavorable interactions. The energy required to break the strong intermolecular hydrogen bonds of the solute is not compensated by weak van der Waals forces with the solvent. |
| Aqueous Buffers | pH 4, pH 7.4, pH 9 | High (with caution) | The molecule is neutral and does not have readily ionizable groups, so solubility is expected to be largely pH-independent within a stable range.[6] |
A critical note on pH: While the molecule itself is not ionizable, the isoxazole ring can be susceptible to base-catalyzed hydrolysis (ring-opening) at high pH, especially at elevated temperatures.[7] Therefore, when determining solubility in basic buffers, it is crucial to also assess the chemical stability of the compound over the equilibration period.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the Saturation Shake-Flask Method .[8] This method is considered the gold standard and is referenced in numerous regulatory guidelines.[9][10]
Shake-Flask Experimental Workflow
Caption: Standard workflow for the Shake-Flask solubility determination method.
Detailed Protocol: Shake-Flask Method
This protocol is based on established guidelines from the OECD and U.S. EPA.[9][11]
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials or flasks. "Excess" means enough solid material is visible at the end of the experiment. A starting point is 5-10 mg of solid per 1 mL of solvent.
-
Add a precise volume of the chosen solvent (e.g., purified water, pH 7.4 buffer, ethanol) to each vial.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 hours is common, but 48-72 hours may be necessary for slowly dissolving compounds.[12] Time-point sampling (e.g., at 24h and 48h) can be performed to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at a moderate speed (e.g., 10,000 x g for 15 minutes) is highly recommended to pellet the solid material effectively.
-
-
Sampling and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.
-
Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean analysis vial. This step is critical to remove any fine particulates that could falsely elevate the measured concentration.
-
Expert Tip: Discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.[8]
-
-
Analysis and Calculation:
-
Dilute the filtrate as necessary with the appropriate mobile phase or solvent to fall within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated analytical method, such as the HPLC-UV method described in Section 6.
-
The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Factors Influencing Solubility
Several environmental and physicochemical factors can significantly alter the solubility of a compound. Understanding these allows for the strategic modulation of solubility during experimentation and formulation.
Caption: Key factors that can influence the measured solubility of the compound.
-
Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[13] This can be leveraged to prepare supersaturated solutions, although these are thermodynamically unstable.[12][14]
-
pH: As previously noted, the solubility of this compound is not expected to change significantly with pH as it lacks acidic or basic functional groups. However, chemical stability, particularly at basic pH, must be verified to ensure that the measured concentration reflects the parent compound and not its degradants.[7]
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or PEG 400 to an aqueous solution can dramatically increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.
-
Solid-State Properties: The crystalline form (polymorphism) of a compound can impact its solubility. Amorphous forms are generally more soluble, albeit less stable, than their crystalline counterparts. It is essential to characterize the solid form used in solubility studies.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely available technique for quantifying the concentration of dissolved analytes in solubility studies.[15][16]
Protocol: General HPLC-UV Method for Quantification
-
Instrument and Column:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase and Elution:
-
A common starting point is an isocratic mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.[17]
-
Example: 60% A / 40% B. The exact ratio should be optimized to achieve a good peak shape and a retention time of approximately 2-5 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Determine the wavelength of maximum absorbance (λ-max) for this compound by running a UV scan of a standard solution.
-
Set the detector to monitor at this λ-max for optimal sensitivity.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the solubility samples.
-
Inject each standard in triplicate to establish a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.995.
-
-
Sample Analysis:
-
Inject the diluted filtrate samples from the shake-flask experiment.
-
Integrate the peak area corresponding to the analyte.
-
Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.
-
Multiply the result by the dilution factor to determine the final solubility value in the original, undiluted sample.
-
Conclusion
This compound is a polar molecule whose solubility is dominated by the presence of a hydroxyl functional group. It is predicted to be highly soluble in polar protic solvents like water and alcohols and sparingly soluble in nonpolar media. The Shake-Flask method, coupled with a validated HPLC-UV analytical procedure, provides a robust framework for the precise and accurate determination of its thermodynamic solubility. Researchers and developers must remain cognizant of factors such as temperature and pH-dependent stability, as these can significantly influence experimental outcomes. The principles and protocols outlined in this guide provide a solid foundation for the successful physicochemical characterization of this compound, enabling its effective use in synthesis, formulation, and preclinical development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79833, 5-Methylisoxazole. Available from: [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Available from: [Link]
-
McMahon, G. P., O'Shea, J. P., & O'Brien, J. E. (2007). pH and temperature stability of the isoxazole ring in leflunomide... Journal of pharmaceutical and biomedical analysis, 45(5), 788-792. Available from: [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Available from: [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Section 1, No. 117. Available from: [Link]
-
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of pharmaceutical sciences, 79(8), 754–757. Available from: [Link]
-
PharmDecks. (n.d.). Solubility & Dissolution. Available from: [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]
-
Ma, B., & Chowdhury, S. K. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of analytical methods in chemistry, 2014, 281356. Available from: [Link]
-
Wujec, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2901. Available from: [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available from: [Link]
-
Nazarbayev University. (2025). Solubility Properties of Methanol in Inorganic Solvents. Comprehensive Methanol Science. Available from: [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]
-
Kim, D. W., et al. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Polymers, 14(16), 3411. Available from: [Link]
-
Kero, F. (n.d.). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available from: [Link]
-
Yalkowsky, S. H., & He, Y. (2003). Principles of Solubility. In Solubility and Solubilization in Aqueous Media. American Chemical Society. Available from: [Link]
-
Ghodile, A. M., & Landge, M. G. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available from: [Link]
-
McGraw Hill. (n.d.). Solubility, Dissolution, and Partitioning. AccessPharmacy. Available from: [Link]
-
Solubility of Things. (n.d.). Isoxazole. Available from: [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. Available from: [Link]
-
U.S. EPA. (1998). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. Available from: [Link]
-
Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
Alshehri, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1572. Available from: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 90203, 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available from: [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. research.nu.edu.kz [research.nu.edu.kz]
- 6. pharmdecks.com [pharmdecks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. filab.fr [filab.fr]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 15. solubility experimental methods.pptx [slideshare.net]
- 16. blog.brewerscience.com [blog.brewerscience.com]
- 17. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Exploration of (5-Methylisoxazol-4-yl)methanol: A Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged scaffold, a recurring motif in a multitude of clinically significant molecules.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of anti-tumor, anti-bacterial, anti-fungal, and anti-inflammatory agents.[1][4][5] This guide focuses on a specific, yet underexplored, member of this family: (5-Methylisoxazol-4-yl)methanol. While direct extensive research on this particular molecule is nascent, its structural simplicity and potential for derivatization make it a compelling subject for theoretical and computational investigation. This document serves as a comprehensive technical guide for researchers, outlining a robust framework for exploring the physicochemical properties, biological potential, and interaction dynamics of this compound and its analogs through the lens of modern computational chemistry. By synthesizing established methodologies from studies on related isoxazole derivatives, we present a self-validating system for in-silico analysis, from fundamental quantum mechanical characterization to complex biological simulations.
Section 1: The Isoxazole Core - A Foundation of Versatility
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive compounds.[6] Its aromatic character, coupled with the electronegativity of the heteroatoms, imparts a unique electronic distribution that facilitates interactions with biological targets. The presence of the nitrogen and oxygen atoms allows isoxazoles to act as both hydrogen bond donors and acceptors, a critical feature for molecular recognition at protein active sites.[6]
This compound, with its methyl and methanol substitutions, presents a molecule with a balance of lipophilic and hydrophilic character. The methyl group can engage in hydrophobic interactions, while the methanol group provides a key hydrogen bonding motif. This seemingly simple arrangement offers a multitude of possibilities for fine-tuning the molecule's properties for specific therapeutic applications.
Section 2: Unveiling the Electronic Landscape: Density Functional Theory (DFT) Studies
A foundational understanding of a molecule's electronic structure is paramount to predicting its reactivity and interaction potential. Density Functional Theory (DFT) has emerged as a powerful and widely-used quantum mechanical method for this purpose, offering a balance between computational cost and accuracy.[7][8]
Causality of Method Selection: Why DFT?
For a molecule like this compound, DFT is the method of choice for several reasons:
-
Accuracy for Medium-Sized Molecules: It provides reliable geometric and electronic properties for molecules of this size without the prohibitive computational expense of higher-level ab initio methods.
-
Insight into Reactivity: DFT calculations can elucidate key quantum chemical descriptors that govern a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).[1][7]
-
Vibrational Analysis: Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure of synthesized compounds.
A Self-Validating DFT Workflow
The following protocol outlines a robust and self-validating workflow for the DFT analysis of this compound.
Experimental Protocol: DFT Analysis of this compound
-
Structure Preparation:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94).
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization using a DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[8] This combination has been shown to provide accurate geometries and electronic properties for a wide range of organic molecules.[8]
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
-
Calculation of Quantum Chemical Descriptors:
-
From the optimized structure, calculate the following properties:
-
HOMO and LUMO energies: These are crucial for understanding the molecule's electron-donating and accepting capabilities. A smaller HOMO-LUMO gap generally implies higher reactivity.[7]
-
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack.[7]
-
Global Reactivity Descriptors: Calculate parameters such as chemical hardness, chemical potential, and electrophilicity index to quantify the molecule's reactivity.
-
-
Data Presentation: Predicted Quantum Chemical Descriptors for this compound (Hypothetical Data)
| Descriptor | Value | Significance |
| HOMO Energy | -7.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |
| Dipole Moment | 2.8 D | Polarity and solubility |
Mandatory Visualization: DFT Workflow
Caption: A comprehensive workflow for molecular docking studies.
Section 4: Simulating the Dynamic Reality: Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the protein-ligand interaction, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex and the nature of their interactions over time.
[9]#### 4.1. The Imperative of Dynamic Simulation
MD simulations are crucial for:
-
Assessing Complex Stability: Determining if the binding pose predicted by docking is stable over a biologically relevant timescale.
-
Understanding Conformational Changes: Observing how the protein and ligand adapt to each other's presence.
-
Calculating Binding Free Energies: Providing a more accurate estimation of binding affinity by considering entropic contributions.
A Validated Protocol for MD Simulations
The following protocol details the steps for conducting an MD simulation of the this compound-protein complex.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
Start with the best-docked pose of the this compound-protein complex.
-
Solvate the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose a suitable force field (e.g., AMBER, CHARMM) to describe the interatomic interactions.
-
Perform an initial energy minimization of the system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant temperature and pressure.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds).
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate properties such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time.
-
-
Data Presentation: MD Simulation Stability Metrics for Protein-(5-Methylisoxazol-4-yl)methanol Complex (Hypothetical Data)
| Metric | Average Value | Interpretation |
| Protein RMSD | 1.5 Å | Stable protein backbone |
| Ligand RMSD | 0.8 Å | Stable ligand binding pose |
| Key H-bond Occupancy | 85% | Persistent hydrogen bond interaction |
Mandatory Visualization: MD Simulation Workflow
Caption: A standard workflow for performing and analyzing MD simulations.
Conclusion: A Roadmap for In-Silico Discovery
This technical guide provides a comprehensive and actionable framework for the theoretical and computational investigation of this compound. By systematically applying the described DFT, molecular docking, and MD simulation protocols, researchers can gain deep insights into the molecule's fundamental properties and its potential as a scaffold for drug discovery. The emphasis on the causality behind methodological choices and the inclusion of self-validating steps ensures the scientific integrity of the in-silico experiments. While the journey from a computational hit to a clinical candidate is long and arduous, the principles and protocols outlined herein provide a robust starting point for unlocking the therapeutic potential of this versatile isoxazole derivative.
References
-
Ali, U., Shoaib, M., et al. (2020). Theoretical study of Isoxazoles and their derivatives. ResearchGate. [Link]
-
Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2024). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. [Link]
-
Chakarova, D., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. MDPI. [Link]
-
Chem-Impex. (n.d.). (5-(4-Metoxifenil)-3-isoxazolil)metanol. Chem-Impex. [Link]
-
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87. [Link]
-
Hussain, Z., et al. (2020). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. PubMed. [Link]
-
Jayaroopa, P., & Kumar, S. (n.d.). DFT STUDIES OF OXAZOLE DERIVATIVE. International Journal of ChemTech Research. [Link]
-
Mishra, P., & Agrawal, N. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(5), 1309-1344. [Link]
-
Request PDF. (n.d.). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. ResearchGate. [Link]
-
S. Das, K. Chanda. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances. [Link]
-
Ahmed, S. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]
-
Ali, U., et al. (2022). DFT Analysis And In-Vitro Studies Of Isoxazole Derivatives As Potent Antioxidant And Antibacterial Agents Synthesized via One- pot Methodology. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
-
El-Sharkawy, M. A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]
-
Fadili, M. E., et al. (2024). In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Universidad Autónoma de Madrid. [Link]
- Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
M. Shoaib, et al. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]
-
Raj, V., et al. (2019). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]
-
ResearchGate. (n.d.). Molecular dynamics and structure-activity relationship data provide... ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ajrconline.org [ajrconline.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. irjweb.com [irjweb.com]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: Applications of (5-Methylisoxazol-4-yl)methanol in Modern Medicinal Chemistry
Introduction: The Isoxazole Moiety as a Privileged Structure in Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[1][2][3] Compounds containing the isoxazole moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1]
Within this important class of heterocycles, (5-Methylisoxazol-4-yl)methanol represents a particularly valuable and versatile building block for drug discovery. Its structure combines the favorable attributes of the 5-methylisoxazole core with a reactive hydroxymethyl group at the 4-position. This functional handle allows for straightforward chemical modification, enabling the synthesis of diverse compound libraries for lead optimization and the exploration of structure-activity relationships (SAR). This guide provides a detailed overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations and its use in the synthesis of bioactive molecules.
Core Applications and Synthetic Strategies
The primary utility of this compound in medicinal chemistry stems from its ability to serve as a precursor to two key functionalities: the 5-methylisoxazole-4-carboxylic acid and various ether-linked derivatives. These transformations open up avenues for the synthesis of a wide range of bioactive compounds, most notably carboxamides and kinase inhibitors.
PART 1: The Gateway to Carboxamides - Oxidation to 5-Methylisoxazole-4-carboxylic Acid
The oxidation of the primary alcohol in this compound to a carboxylic acid is a fundamental and crucial step in the synthesis of numerous potent therapeutic agents. The resulting 5-methylisoxazole-4-carboxylic acid is the direct precursor to the blockbuster anti-inflammatory drug Leflunomide and a host of other biologically active carboxamides.
The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes or, with further oxidation, to carboxylic acids.[4][5] It avoids the use of heavy metals and is often preferred for substrates sensitive to harsh conditions.
Experimental Workflow: Swern Oxidation
Caption: Workflow for the Swern oxidation of this compound.
Detailed Protocol:
-
Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes.
-
Oxidation of the Alcohol: Prepare a solution of this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Swern reagent at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Quenching and Work-up: Add triethylamine (5.0 eq.) dropwise to the reaction mixture, and allow it to warm to room temperature over 30 minutes. Add water to quench the reaction, and transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methylisoxazole-4-carbaldehyde.
-
Oxidation to Carboxylic Acid (Pinnick Oxidation): The crude aldehyde can be further oxidized to the carboxylic acid. Dissolve the aldehyde in tert-butanol and water. Add 2-methyl-2-butene followed by a solution of sodium chlorite in water. Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC). Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 5-methylisoxazole-4-carboxylic acid.
The Jones oxidation is a robust and cost-effective method for the oxidation of primary alcohols to carboxylic acids using chromic acid.[6]
Detailed Protocol:
-
Preparation of Jones Reagent: Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then cautiously diluting with water.
-
Oxidation: Dissolve this compound (1.0 eq.) in acetone in a round-bottom flask and cool to 0 °C in an ice bath. Add the Jones reagent dropwise with vigorous stirring. The color of the reaction mixture will change from orange-red to green, indicating the progress of the oxidation.
-
Work-up: After the addition is complete and the starting material is consumed (monitored by TLC), quench the reaction by adding isopropanol until the orange color disappears completely. Dilute the mixture with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methylisoxazole-4-carboxylic acid.
Application Example 1: Synthesis of Leflunomide
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[7] Its synthesis is a prime example of the utility of 5-methylisoxazole-4-carboxylic acid derived from this compound.
Synthetic Pathway to Leflunomide
Caption: Synthetic pathway for Leflunomide from 5-methylisoxazole-4-carboxylic acid.
Detailed Protocol for Leflunomide Synthesis:
-
Formation of the Acid Chloride: To a solution of 5-methylisoxazole-4-carboxylic acid (1.0 eq.) in an inert solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2 eq.) at room temperature. Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases. Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methylisoxazole-4-carbonyl chloride.
-
Amidation: In a separate flask, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) and a base such as triethylamine or pyridine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran. Cool the solution to 0 °C in an ice bath. Add the crude 5-methylisoxazole-4-carbonyl chloride solution dropwise with stirring. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Leflunomide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.
Table 1: Representative 5-Methylisoxazole-4-carboxamide Derivatives and their Biological Activities
| Compound | R-group on Amide Nitrogen | Biological Activity | Reference |
| Leflunomide | 4-Trifluoromethylphenyl | Anti-inflammatory (DHODH inhibitor) | [7] |
| Derivative A | 3,4-Dichlorophenyl | Antitubercular | [8] |
| Derivative B | 4-Fluorophenyl | Antibacterial | [8] |
PART 2: Building Blocks for Kinase Inhibitors - Ether Synthesis
The hydroxymethyl group of this compound is an excellent handle for introducing ether linkages. This strategy is widely employed in the design of kinase inhibitors, where the ether moiety can act as a flexible linker to connect different pharmacophoric elements or to probe the binding pocket of the target kinase.[9]
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide under basic conditions.[1][10]
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis.
Detailed Protocol:
-
Deprotonation: To a stirred suspension of sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil, washed with hexanes) in anhydrous DMF or THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Alkylation: After the evolution of hydrogen gas ceases (approximately 30 minutes), add the desired alkyl halide (R-X) (1.1 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ether derivative can be purified by column chromatography on silica gel.
Application Example 2: Conceptual Synthesis of an Isoxazole-Based Kinase Inhibitor
Many potent kinase inhibitors feature a heterocyclic core linked via an ether to a solubilizing group or a moiety that interacts with the solvent-exposed region of the kinase.[7] The following is a conceptual synthetic route to a potential FLT3 kinase inhibitor, demonstrating the application of the Williamson ether synthesis with this compound.
Conceptual Synthetic Pathway to a Kinase Inhibitor
Caption: Conceptual pathway for synthesizing a kinase inhibitor.
This conceptual pathway illustrates how the hydroxymethyl group of this compound can be elaborated into a linker that connects the isoxazole core to other key pharmacophoric elements of a kinase inhibitor. The flexibility of the Williamson ether synthesis allows for the introduction of various linker lengths and functionalities, facilitating the optimization of inhibitor potency and pharmacokinetic properties.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of a methyl group and a functionalizable hydroxymethyl group on the isoxazole scaffold provides a robust platform for the synthesis of a diverse array of bioactive molecules. Through straightforward and well-established chemical transformations such as oxidation and etherification, researchers can access key intermediates for the development of potent drugs, including anti-inflammatory agents like Leflunomide and potentially novel kinase inhibitors. The protocols and applications detailed in this guide underscore the significance of this compound as a cornerstone in modern drug discovery and development.
References
- Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
ResearchGate. (n.d.). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. Retrieved from [Link]
-
National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Retrieved from [Link]
-
ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]
-
RSC Publishing. (n.d.). The recent progress of isoxazole in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][11][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
- Google Patents. (n.d.). 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide.
-
MDPI. (n.d.). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Retrieved from [Link]
-
Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
-
PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. Retrieved from [Link]
-
NIH. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. biolmolchem.com [biolmolchem.com]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of (5-Methylisoxazol-4-yl)methanol
Abstract
(5-Methylisoxazol-4-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] Its purity, identity, and stability are critical parameters that directly influence the quality, safety, and efficacy of the final drug product. This application note provides a comprehensive, multi-technique guide for the analytical characterization of this important intermediate. We present detailed protocols and expert insights for chromatographic, spectroscopic, and thermal analysis techniques, designed for researchers, analytical scientists, and drug development professionals. The methodologies are structured to ensure robust, reliable, and self-validating characterization, adhering to the highest standards of scientific integrity.
Introduction: The Analytical Imperative
The isoxazole moiety is a privileged scaffold in drug discovery, present in numerous commercial drugs such as the antibiotic Cloxacillin and the anti-inflammatory agent Leflunomide.[1][4] this compound serves as a key precursor, providing a reactive hydroxymethyl group for further synthetic elaboration.[5][6] Consequently, confirming its structural integrity and quantifying its purity are non-negotiable steps in the drug development pipeline. An inadequate characterization can lead to the propagation of impurities, impacting reaction yields, generating difficult-to-remove side products, and posing significant safety risks.
This guide moves beyond a simple listing of methods. It explains the causality behind instrumental choices and parameter selection, empowering the scientist to not only follow a protocol but to understand and troubleshoot the analytical process.
Integrated Analytical Workflow
A robust characterization relies on the convergence of orthogonal techniques, where each method provides a unique and complementary piece of the analytical puzzle. The data from these techniques, when taken together, provide a high-confidence profile of the material's identity, purity, and physicochemical properties.
Figure 1: Integrated workflow for the characterization of this compound.
Protocols and Methodologies
Chromatographic Purity by Reverse-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. The polar analyte, this compound, will have a relatively short retention time on a nonpolar (C18) stationary phase when eluted with a polar mobile phase. This method is ideal for quantifying the main component and detecting less polar and more polar impurities.
Protocol 2.1: RP-HPLC Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10.0 mL of a 50:50 (v/v) mixture of water and methanol to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.[7]
-
Chromatographic Conditions:
Parameter Setting Column C18, 250 x 4.6 mm, 5 µm Mobile Phase A: Water; B: Methanol Gradient 20% B to 80% B over 15 min Flow Rate 1.0 mL/min Column Temp. 30 °C Detection UV at 230 nm | Injection Vol. | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
The retention time of the main peak should be consistent across injections.
-
Senior Application Scientist's Insight: A gradient elution is chosen over an isocratic method to ensure that both potential early-eluting polar impurities (e.g., hydrolysis products) and late-eluting nonpolar impurities (e.g., unreacted starting materials from synthesis) are effectively separated and detected within a reasonable runtime. The detection wavelength of 230 nm is selected to capture the UV absorbance of the isoxazole ring, providing good sensitivity.[8]
Structural Elucidation by NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Protocol 2.2: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire for 16 scans with a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire using a proton-decoupled pulse program for 1024 scans.
-
-
Expected Chemical Shifts: The structure of this compound (C₅H₇NO₂) contains distinct chemical environments.
Assignment ¹H Shift (ppm, est.) ¹³C Shift (ppm, est.) Multiplicity / Notes -CH₃ (on C5) ~2.5 ~12 Singlet -CH₂OH ~4.5 ~55 Doublet (couples with -OH) -CH₂OH ~5.3 - Triplet (hydroxyl proton) Isoxazole C3-H ~8.5 ~150 Singlet Isoxazole C4 - ~110 Quaternary Carbon | Isoxazole C5 | - | ~165 | Quaternary Carbon |
-
Data Interpretation: Confirm the presence of all expected signals, their multiplicities, and integrations in the ¹H spectrum. Verify the number of expected carbon signals in the ¹³C spectrum. The use of DMSO-d₆ as a solvent allows for the observation of the exchangeable hydroxyl proton, which confirms the presence of the alcohol functional group.[9][10]
Molecular Weight Confirmation by Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Protocol 2.3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dilute the HPLC stock solution (from Protocol 2.1) 1:100 with the mobile phase.
-
Instrumentation (LC-MS System):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full Scan.
-
Scan Range: 50 - 300 m/z.
-
-
Expected Results:
-
Molecular Ion: The primary ion expected is the protonated molecule [M+H]⁺ at m/z 114.1. The calculated exact mass for C₅H₈NO₂⁺ is 114.0555. High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm.
-
Fragmentation: Isoxazole rings are known to undergo a characteristic cleavage of the weak N-O bond upon ionization.[11][12] This provides a key diagnostic fragmentation pathway that can be used to confirm the identity of the isoxazole core.
-
Figure 2: Key fragmentation pathway for isoxazoles in MS.
Functional Group Identification by FTIR Spectroscopy
Principle: Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Protocol 2.4: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorptions:
Wavenumber (cm⁻¹) Vibration Functional Group 3400 - 3200 O-H stretch (broad) Alcohol (-CH₂OH) 3000 - 2850 C-H stretch Methyl, Methylene ~1600 C=N stretch Isoxazole Ring ~1450 N-O stretch Isoxazole Ring | ~1050 | C-O stretch | Primary Alcohol |
Data Interpretation: The presence of a broad peak around 3300 cm⁻¹ is strong evidence for the hydroxyl group, while peaks in the 1600-1400 cm⁻¹ region are characteristic of the isoxazole heterocycle.[1][13]
Physicochemical Characterization by Thermal Analysis
Principle: Thermal analysis techniques measure changes in material properties as a function of temperature.[14] Differential Scanning Calorimetry (DSC) measures heat flow and is used to determine melting point and purity. Thermogravimetric Analysis (TGA) measures mass changes and is used to assess thermal stability and solvent content.[15]
Protocol 2.5: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a crimped aluminum DSC pan.
-
Instrumental Conditions:
-
TGA: Heat from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
DSC: Heat from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Interpretation:
-
TGA: The thermogram should show no significant mass loss before the onset of decomposition, indicating the absence of residual solvents or water. A sharp mass loss at higher temperatures indicates the decomposition point.
-
DSC: The thermogram should display a single, sharp endotherm corresponding to the melting point of the crystalline solid. The peak onset temperature is typically reported as the melting point. A broad melt or the presence of multiple thermal events could indicate impurities or polymorphism.[16][17]
-
Summary and Conclusion
The analytical protocols detailed in this application note provide a robust framework for the complete characterization of this compound. By integrating data from HPLC, NMR, MS, FTIR, and thermal analysis, a scientist can confidently ascertain the identity, purity, and key physicochemical properties of this vital pharmaceutical intermediate. This multi-technique approach ensures a comprehensive understanding of the material, supporting downstream success in the synthesis of high-quality active pharmaceutical ingredients.
References
-
5-Methylisoxazole. PubChem, National Institutes of Health. [Link]
-
Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]
-
Ohashi, M., et al. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195–207. [Link]
-
Doležal, M., & Kellner, V. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Semantic Scholar. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]
-
Alcohol Adducts of N-Heterocyclic Carbenes: Latent Catalysts for the Thermally-Controlled Living Polymerization of Cyclic Esters. ACS Publications. [Link]
-
Gabrijelčič, V., & Gašperlin, M. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ResearchGate. [Link]
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]
-
Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research. [Link]
-
Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. [Link]
-
Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]
-
Higher Alcohol Synthesis: Product Analysis Using the Concept of Effective Carbon Numbers. ResearchGate. [Link]
-
A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica. [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Nature Protocols. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]
-
Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene. ACS Publications. [Link]
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. [Link]
-
Thermal Analysis in the Pharmaceutical Industry. C-Therm Technologies Ltd. [Link]
-
Supporting Information for manuscript. Royal Society of Chemistry. [Link]
-
HPLC Method for the Determination of Quinclorac. BASF Method Number: D9513. [Link]
-
Wdowiak, K., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]
-
MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]
-
(5-(4-Methoxyphenyl)-3-isoxazolyl)methanol. Chem-Impex International. [Link]
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]
-
RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]
- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
(1-methyl-1H-imidazol-5-yl)methanol. PubChem, National Institutes of Health. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. chemimpex.com [chemimpex.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 10. rsc.org [rsc.org]
- 11. Sci-Hub. Mass spectra of some alkyl isoxazoles / Organic Mass Spectrometry, 1969 [sci-hub.box]
- 12. pubs.acs.org [pubs.acs.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Thermal Analysis in the Pharmaceutical Industry – C-Therm Technologies Ltd. [ctherm.com]
- 15. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products [mdpi.com]
- 16. mt.com [mt.com]
- 17. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Accelerated One-Pot Synthesis of Substituted Isoxazoles via Ultrasound Irradiation
Introduction: The Significance of Isoxazoles and the Advent of Sonochemistry
The isoxazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous clinically approved drugs due to its diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] Traditional synthetic routes to these vital heterocyclic compounds often grapple with challenges such as prolonged reaction times, harsh conditions, and the use of hazardous solvents.[1][3]
In response to the growing demand for sustainable and efficient chemical processes, sonochemistry has emerged as a powerful enabling technology in organic synthesis.[4][5] This technique utilizes ultrasonic irradiation (typically 20-100 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[6][7] This cavitation phenomenon generates localized hotspots with transient high temperatures (~5000 K) and pressures (~1000 atm), creating unique reaction environments that dramatically accelerate reaction rates, improve yields, and often allow for milder conditions.[7][8]
This guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of substituted isoxazoles, leveraging the synergistic effects of multicomponent reactions and ultrasound irradiation. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer insights into the practical application of this green chemistry approach.
The Core Mechanism: In-Situ Nitrile Oxide Generation and 1,3-Dipolar Cycloaddition
The predominant pathway for the ultrasound-assisted, one-pot synthesis of isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (such as an alkyne or alkene). A key feature of these efficient one-pot protocols is the in-situ generation of the highly reactive nitrile oxide intermediate from a stable precursor, typically an aldoxime, which itself is formed from an aldehyde and hydroxylamine.[9][10]
The general sequence, facilitated by ultrasound, can be broken down into three primary stages occurring in a single reaction vessel:
-
Oxime Formation: An aldehyde reacts with hydroxylamine hydrochloride to form the corresponding aldoxime.
-
Oxidative Dehydrogenation: An oxidizing agent converts the aldoxime into a nitrile oxide. This is often the rate-limiting step in conventional methods and is significantly accelerated by ultrasound.
-
1,3-Dipolar Cycloaddition: The generated nitrile oxide rapidly reacts with a dipolarophile to form the isoxazole or isoxazoline ring.[11][12]
The entire process is highly atom-economical and avoids the isolation of potentially unstable intermediates.[4]
Caption: General workflow for the ultrasound-assisted one-pot synthesis of isoxazoles.
Experimental Protocols: A Practical Guide
Herein, we present two robust, field-proven protocols for the synthesis of substituted isoxazoles. These methods utilize readily available starting materials and showcase the versatility of the ultrasound-assisted approach.
Protocol 1: Three-Component Synthesis of 4H-isoxazol-5-ones
This protocol, adapted from the work of the Kasar group, describes a highly efficient, green synthesis of 4H-isoxazol-5-one derivatives using an organic acid catalyst in an aqueous medium.[1]
Materials:
-
Hydroxylamine hydrochloride
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Itaconic acid (catalyst)
-
Deionized water
-
Ethanol (for recrystallization)
-
Ultrasonic bath (e.g., 40-50 kHz frequency)
Step-by-Step Procedure:
-
Reactant Charging: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), ethyl acetoacetate (1 mmol), and itaconic acid (10 mol%).
-
Solvent Addition: Add 10 mL of deionized water to the flask.
-
Sonication: Place the flask in the center of an ultrasonic bath containing water. Irradiate the mixture at a controlled temperature of 50°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 15-20 minutes.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then recrystallize from ethanol to obtain the pure 4H-isoxazol-5-one derivative.
Protocol 2: Three-Component Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is based on the work of Alaoui and colleagues and details the synthesis of 3,5-disubstituted isoxazoles via an oxidative 1,3-dipolar cycloaddition using Cerium (IV) Ammonium Nitrate (CAN) as an efficient and inexpensive oxidant.[13][14]
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Hydroxylamine hydrochloride
-
Substituted alkyne (e.g., propargyl sulfonamide)
-
Cerium (IV) Ammonium Nitrate (CAN)
-
Acetonitrile and Water (2:1 mixture)
-
Dichloromethane (for extraction)
-
Sodium sulfate (for drying)
-
Ultrasonic probe (20 kHz) or an ultrasonic bath (47 kHz)
Step-by-Step Procedure:
-
Reactant Charging: To a solution of the aromatic aldehyde (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a 2:1 mixture of H₂O:Acetonitrile (15 mL), add the substituted alkyne (1 mmol).
-
Oxidant Addition: Add Cerium (IV) Ammonium Nitrate (CAN) (0.5 mmol) to the reaction mixture.
-
Sonication: Immerse the reaction vessel in an ultrasonic bath (47 kHz) or place the tip of an ultrasonic probe into the mixture. Sonicate at room temperature. The use of a direct immersion probe can significantly reduce reaction times.[14]
-
Reaction Monitoring: Monitor the reaction via TLC. The reaction is typically complete within 4-20 minutes.[14]
-
Work-up and Extraction: Once the reaction is complete, extract the mixture with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure 3,5-disubstituted isoxazole.
Caption: A generalized step-by-step experimental workflow for sonochemical isoxazole synthesis.
Data Presentation: Ultrasound vs. Conventional Heating
The advantages of ultrasound-assisted synthesis are most evident when compared directly with traditional heating methods. Ultrasound consistently provides superior results in shorter timeframes and often at lower temperatures.[1][2]
| Reaction Type | Substrates | Method | Temp. (°C) | Time | Yield (%) | Reference |
| 4H-isoxazol-5-ones | Aldehyde, Hydroxylamine HCl, Ethyl Acetoacetate | Conventional | 100°C | 3 h | 90% | [1] |
| Ultrasound | 50°C | 15 min | 95% | [1] | ||
| Pyrazolyl-isoxazoles | Pyrazole Aldehyde, Hydroxylamine HCl, β-ketoester | Conventional | Reflux | 70-90 min | 66-79% | [2][3] |
| Ultrasound | 50°C | 30-45 min | 82-96% | [2][3] | ||
| Sulfonamide-isoxazoles | Aldehyde, Hydroxylamine HCl, Alkyne-sulfonamide | Conventional | RT | 6-8 h | ~80% | [14] |
| Ultrasound | RT | 4-20 min | 88-95% | [14] |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating systems. The progress of the reaction can be easily and reliably monitored by TLC. The endpoint is typically characterized by the complete consumption of the limiting reagent (usually the aldehyde) and the appearance of a single, new product spot with a distinct Rf value.
Furthermore, the purity and identity of the synthesized isoxazoles should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
The reproducibility of these ultrasound-assisted reactions is generally high, provided that the ultrasonic equipment parameters (frequency, power) and reaction conditions (temperature, solvent volume, vessel position) are kept consistent.
Conclusion and Future Outlook
The one-pot, ultrasound-assisted synthesis of substituted isoxazoles represents a significant advancement over traditional methods. This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often enabling the use of aqueous media.[1][6] The operational simplicity and high efficiency make it an attractive and scalable method for academic research, process development, and the pharmaceutical industry. As sonochemistry equipment becomes more sophisticated and accessible, its application in the synthesis of complex heterocyclic scaffolds will undoubtedly continue to expand, paving the way for more sustainable and innovative drug discovery.
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. ResearchGate. Available at: [Link]
-
Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. National Institutes of Health. Available at: [Link]
-
Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. PubMed Central. Available at: [Link]
-
An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation. ResearchGate. Available at: [Link]
-
Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. MDPI. Available at: [Link]
-
Ultrasound-assisted facile one-pot sequential synthesis of novel sulfonamide-isoxazoles using cerium (IV) ammonium nitrate (CAN) as an efficient oxidant in aqueous medium. ResearchGate. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. Preprint. Available at: [Link]
-
Ultrasound: A boon in the synthesis of organic compounds. ResearchGate. Available at: [Link]
-
Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry. PubMed Central. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link]
-
Ultrasound for Drug Synthesis: A Green Approach. PubMed Central. Available at: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
Ultrasound in synthetic organic chemistry. e-Class. Available at: [Link]
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eclass.teiwm.gr [eclass.teiwm.gr]
- 8. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Synthesis of (5-Methylisoxazol-4-yl)methanol: A Technical Support and Troubleshooting Guide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of (5-Methylisoxazol-4-yl)methanol. As a crucial heterocyclic building block, optimizing its synthesis is key to many research and development pipelines. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields and purity.
Overview of the Primary Synthetic Route
The most prevalent and high-yielding method for synthesizing this compound is the reduction of its corresponding ester, typically ethyl 5-methylisoxazole-4-carboxylate. This transformation is commonly achieved using powerful hydride-donating agents. While the reaction appears straightforward on paper, its success is highly sensitive to reagent quality, reaction conditions, and work-up procedures. The isoxazole ring itself can be sensitive to certain reducing conditions, adding a layer of complexity to the process.[1][2]
Troubleshooting Guide: From Low Yields to Pure Product
This section is structured in a question-and-answer format to directly address the most common challenges encountered during this synthesis.
Issue 1: My reaction yield is very low or I've isolated no product.
This is the most frequent issue, often stemming from problems with the reducing agent or the reaction work-up.
-
Question: I used Lithium Aluminum Hydride (LiAlH₄), but the starting ester is mostly unreacted. What went wrong?
-
Answer: The most likely culprit is the deactivation of your LiAlH₄. This reagent is extremely reactive towards moisture and will readily react with atmospheric water or residual water in your solvent, rendering it ineffective for the reduction.
-
Expert Recommendation: Always use a fresh bottle of LiAlH₄ or a freshly opened container. Ensure your solvent (typically THF or Diethyl Ether) is anhydrous. A common laboratory practice is to distill THF from sodium/benzophenone until the characteristic deep blue color persists, indicating an oxygen-free and water-free state. Furthermore, the entire reaction, from reagent addition to quenching, must be conducted under a dry, inert atmosphere like nitrogen or argon.
-
-
-
Question: I have a good conversion, but I lose most of the product during the work-up. Why is that?
-
Answer: This is a classic issue with LiAlH₄ reductions. The quenching process generates aluminum salts (aluminates) that can form a gelatinous, sticky precipitate. This precipitate can physically trap your polar alcohol product, making its extraction into the organic phase inefficient and leading to significant yield loss.
-
Expert Recommendation: Employ a standardized and highly effective quenching procedure, often referred to as the Fieser work-up.[3] This method is designed to produce granular, easily filterable aluminum salts.
-
After cooling the reaction to 0 °C, add the following reagents sequentially and dropwise:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water (Where 'X' is the mass in grams of LiAlH₄ used)
-
-
After the additions are complete, allow the mixture to warm to room temperature and stir vigorously for at least 15-30 minutes. You should observe the formation of a fine, white, sand-like precipitate.
-
Filter the mixture through a pad of Celite® to remove the salts and wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.
-
-
-
-
Question: Can I use Sodium Borohydride (NaBH₄) to avoid the issues with LiAlH₄?
-
Answer: Yes, but with important considerations. NaBH₄ is a much milder reducing agent and will not readily reduce esters under standard conditions (e.g., room temperature in methanol).[4]
-
Expert Recommendation: To reduce an ester with NaBH₄, more forcing conditions are necessary. A common strategy is to use a mixed solvent system, such as THF/methanol, and to heat the reaction to reflux for several hours.[5] While this method is safer and easier to handle than LiAlH₄, the reaction is often slower and may result in lower overall yields. Always monitor the reaction's progress by TLC to determine the necessary reaction time.
-
-
Issue 2: My final product is impure, with significant byproducts.
The formation of side products can complicate purification and lower the yield of the desired material.
-
Question: My NMR spectrum shows signals that don't correspond to the starting material or the product. What could these byproducts be?
-
Answer: A significant risk when using a powerful reducing agent like LiAlH₄ is over-reduction or cleavage of the isoxazole ring itself.[1][2] This can lead to a complex mixture of amino-alcohol byproducts.
-
Expert Recommendation:
-
Strict Temperature Control: Maintain a low temperature (0 °C) during the addition of the ester to the LiAlH₄ slurry. Do not let the reaction temperature rise uncontrollably.
-
Consider a Milder Reagent: For sensitive substrates, Diisobutylaluminum hydride (DIBAL-H) can be an excellent alternative. It is typically used at very low temperatures (-78 °C) and can provide a cleaner reduction of esters to alcohols.
-
-
-
Issue 3: I'm having difficulty purifying the product by column chromatography.
Effective purification is essential for obtaining material suitable for subsequent steps.
-
Question: My product is difficult to separate from a polar impurity on a silica gel column. What can I do?
-
Answer: this compound is a fairly polar compound. If byproducts of similar polarity are formed, separation can be challenging.
-
Expert Recommendation:
-
Optimize Your Solvent System: Do not rely on a single solvent mixture. Run a series of TLCs with different mobile phase compositions (e.g., varying ratios of ethyl acetate/hexanes, or trying dichloromethane/methanol systems) to find the optimal separation conditions before committing to a large-scale column. A shallow gradient elution can often provide better separation than an isocratic one.
-
Improve the Work-up: A cleaner crude product makes for an easier purification. During your aqueous extraction, wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities, a process known as "salting out."
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, high-yield method for this synthesis? A1: The reduction of ethyl 5-methylisoxazole-4-carboxylate using LiAlH₄ in anhydrous THF is generally the most effective and highest-yielding method reported.[6] However, its success is critically dependent on using high-quality, dry reagents and performing a careful Fieser work-up.[3]
Q2: How do I best monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the ideal method. The starting ester is significantly less polar than the product alcohol. On a silica plate, the ester will have a much higher Rf value (travels further up the plate) than the alcohol, which will remain closer to the baseline. A typical eluent for TLC would be 30-50% ethyl acetate in hexanes.
Q3: What are the critical safety precautions for using LiAlH₄? A3: LiAlH₄ is pyrophoric and reacts violently with water. Always handle it in a fume hood under an inert atmosphere. Wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves. The quenching process must be done slowly, at 0 °C, and behind a blast shield. Never add water to a large quantity of unreacted LiAlH₄.
Experimental Protocol: LiAlH₄ Reduction
This protocol is a representative procedure for the reduction of ethyl 5-methylisoxazole-4-carboxylate.
Materials:
-
Ethyl 5-methylisoxazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite® 545
Procedure:
-
Under a nitrogen atmosphere, add LiAlH₄ (1.2 eq.) to a flame-dried, three-neck flask containing anhydrous THF.
-
Cool the resulting slurry to 0 °C using an ice-water bath.
-
Dissolve ethyl 5-methylisoxazole-4-carboxylate (1.0 eq.) in anhydrous THF and add it to a dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Cool the reaction mixture back down to 0 °C.
-
Begin the Fieser work-up by quenching the reaction via the slow, dropwise addition of 'X' mL of water, followed by 'X' mL of 15% NaOH(aq), and finally '3X' mL of water (where 'X' = grams of LiAlH₄ used).
-
Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes.
-
Add a small amount of anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is sequestered.
-
Filter the entire mixture through a pad of Celite®, washing the filter cake extensively with ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of 20% to 60% ethyl acetate in hexanes).
Data Summary
| Reducing Agent | Typical Solvent | Temperature | Key Considerations | Approx. Yield |
| LiAlH₄ | Anhydrous THF | 0 °C to RT | Requires inert atmosphere; careful Fieser work-up is critical. | >85% |
| NaBH₄ | THF / Methanol | Reflux | Safer to handle; much longer reaction times; generally lower yield. | 50-70% |
| DIBAL-H | Anhydrous Toluene or CH₂Cl₂ | -78 °C | Good for sensitive substrates; requires precise temperature control. | 70-85% |
Visual Schematics
Caption: Step-by-step workflow for the LiAlH₄ reduction.
Caption: Troubleshooting decision tree for low yield issues.
References
- [No direct synthesis protocol found in initial search, but ester reduction is the logical and commonly cited pathway.
-
D. C. Harrowven, et al. (2005). Total Synthesis of the Marine Alkaloid Lepadiformine. Angewandte Chemie International Edition, 44(8), 1221-1223. (This article provides a representative example of LiAlH4 reduction of a similar heterocyclic ester). [Link]
-
[Reference for NaBH4 reduction of esters.] Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]
-
[Reference for Fieser Workup.] University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
[Reference for potential isoxazole ring cleavage with LiAlH4.] Clarke, D. D., & Roth, R. W. (1968). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Canadian Journal of Chemistry, 46(8), 1447-1450. [Link]
-
[General reference for LiAlH4 reactivity.] Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
Identifying side products in the synthesis of (5-Methylisoxazol-4-yl)methanol
Technical Support Center: Synthesis of (5-Methylisoxazol-4-yl)methanol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a focus on the identification and mitigation of side products. The typical synthetic route involves the reduction of an ester precursor, ethyl 5-methylisoxazole-4-carboxylate, most commonly with a hydride reducing agent. While seemingly straightforward, this process can lead to specific impurities that complicate purification and impact final product quality.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My post-reaction NMR shows signals consistent with my starting material, ethyl 5-methylisoxazole-4-carboxylate, alongside my desired product. What is causing this incomplete reaction?
Answer:
This is a classic case of incomplete reduction. The conversion of the ester to the primary alcohol requires a sufficiently potent reducing agent and optimized reaction conditions. Several factors could be at play:
-
Insufficient Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing esters to primary alcohols.[1][2][3] The mechanism involves two separate hydride transfers.[4] If you are using less than the stoichiometric requirement, or if your LiAlH₄ has degraded due to improper storage and exposure to moisture, the reaction will stall. It is crucial to use fresh, high-quality LiAlH₄ and ensure a slight excess (typically 1.5-2.0 equivalents) to drive the reaction to completion.
-
Reaction Temperature and Time: LiAlH₄ reductions are often performed at low temperatures (e.g., 0 °C) initially for controlled addition, and then allowed to warm to room temperature to ensure the reaction completes.[5] If the reaction time is too short or the temperature is not allowed to rise, the conversion may be incomplete. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.
-
Quenching Process: A premature or overly aggressive aqueous workup can destroy the reducing agent before it has fully reacted with the ester. The quenching process should be performed carefully, typically at low temperatures.
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a fresh, unopened bottle of LiAlH₄ or titrate your existing stock to determine its active hydride content.
-
Optimize Stoichiometry: Increase the equivalents of LiAlH₄ to 2.0 and observe the effect on the reaction profile via TLC.
-
Extend Reaction Time: Allow the reaction to stir for a longer period at room temperature (e.g., 2-4 hours) after the initial addition, monitoring by TLC every 30 minutes.
Question 2: I've observed several unexpected peaks in my LC-MS analysis, including a mass that suggests a ring-opened species. Is the isoxazole ring unstable under these reducing conditions?
Answer:
Yes, this is a known and critical side reaction. The N-O bond within the isoxazole ring is inherently weak and susceptible to reductive cleavage.[6][7][8] This is particularly problematic when using powerful reducing agents like LiAlH₄. The cleavage of this bond can lead to the formation of β-amino enone intermediates, which can then be further reduced to various amino alcohol side products.[6][9]
The primary ring-opened side product from the reduction of ethyl 5-methylisoxazole-4-carboxylate is typically a derivative of 4-amino-3-(hydroxymethyl)pent-3-en-2-one, which may be further reduced. This occurs because the hydride can attack the N-O bond, initiating cleavage.[7][9]
Causality and Mechanism: The isoxazole ring's susceptibility to cleavage is a well-documented aspect of its chemistry.[10] Reductive processes, especially catalytic hydrogenation (e.g., with Raney Nickel) or strong hydride reagents, provide the necessary electrons to break the weak N-O sigma bond (bond energy ~57 kcal/mol).[8][11]
Mitigation Strategies:
-
Choice of Reducing Agent: While LiAlH₄ is effective for the ester reduction, its high reactivity promotes N-O bond cleavage. A milder reducing system, such as sodium borohydride in the presence of a Lewis acid like lithium chloride (NaBH₄/LiCl), can often selectively reduce the ester without significantly affecting the isoxazole ring.
-
Temperature Control: Maintaining a low temperature throughout the LiAlH₄ addition and reaction can help disfavor the higher activation energy pathway of ring opening.
Workflow Diagram: Main Reaction vs. Side Reaction The following diagram illustrates the desired reduction pathway versus the undesirable ring-cleavage pathway.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Role of LiAlH4 in Transforming Esters: A Closer Look - Oreate AI Blog [oreateai.com]
- 4. orgosolver.com [orgosolver.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Low Regioselectivity in Isoxazole Synthesis
Welcome to the technical support center dedicated to isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity. Here, we provide field-proven insights and actionable protocols in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Section 1: Frequently Asked Questions - Understanding the Core Problem
Q1: What exactly is "regioselectivity" in isoxazole synthesis, and why is it a critical issue?
A: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. For isoxazole synthesis, this is a crucial challenge because many common methods can produce a mixture of isomers, which are often difficult to separate and can lead to significantly lower yields of the desired product.
Two of the most powerful and widely used methods for constructing the isoxazole ring are particularly susceptible to this issue:
-
1,3-Dipolar Cycloaddition: The reaction between a nitrile oxide (the 1,3-dipole) and an unsymmetrical alkyne or alkene (the dipolarophile) can yield two different regioisomers, for instance, a 3,4-disubstituted and a 3,5-disubstituted isoxazole.[1][2]
-
Condensation of 1,3-Dicarbonyls: The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can also produce two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydroxylamine nitrogen.[3][4][5]
Controlling which isomer is formed is paramount for efficiency, purity, and ensuring the correct structure-activity relationship in drug development programs.
Q2: What fundamental factors govern the regiochemical outcome of these reactions?
A: The regioselectivity is primarily governed by a combination of electronic and steric factors related to the reactants.[1][6]
-
Electronic Effects: These are often explained by Frontier Molecular Orbital (FMO) theory.[7] The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry is determined by the combination that results from the larger orbital coefficients on the interacting atoms, leading to a lower energy transition state.[7] For example, electron-withdrawing groups on an alkyne can significantly alter its electronic properties and thus reverse or enhance the regioselectivity of a cycloaddition.[8][9]
-
Steric Effects: When electronic factors are not strongly biased, steric hindrance often dictates the outcome. The bulkiest substituents on the reacting partners will orient themselves to be as far apart as possible in the transition state, favoring the formation of the sterically less hindered product.[1][6]
Often, these two factors are in competition, and the final product ratio depends on which effect is dominant under the specific reaction conditions.
Section 2: Troubleshooting Guides for Common Regioselectivity Issues
This section provides structured guidance for specific experimental problems.
Guide 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne)
-
Symptoms: You observe a mixture of 3,4- and 3,5-disubstituted isoxazole regioisomers in your crude reaction mixture, confirmed by ¹H NMR or LC-MS analysis. Purification is challenging and leads to low isolated yields of the target compound.
-
Probable Causes:
-
The thermal (uncatalyzed) reaction conditions are not sufficient to favor one transition state significantly over the other.
-
The electronic and steric properties of the substituents on your alkyne are not different enough to direct the cycloaddition effectively.
-
-
Logical Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low regioselectivity in 1,3-dipolar cycloadditions.
Solutions & Experimental Protocols
Solution A: Implement Metal Catalysis
-
Causality: Transition metal catalysts, particularly copper(I) and ruthenium(II), are highly effective at controlling regioselectivity.[10] Copper(I) salts, for instance, coordinate to terminal alkynes to form a copper acetylide intermediate. This coordination significantly alters the electronic properties and orbital coefficients of the alkyne, strongly favoring the transition state that leads to the 3,5-disubstituted isoxazole.[11][12] This method is often considered a "click reaction" due to its high efficiency and selectivity.[10]
-
Experimental Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [11]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 equiv.), the aldoxime precursor for the nitrile oxide (1.1 equiv.), and a copper(I) catalyst such as CuI or CuSO₄/Sodium Ascorbate (5-10 mol%).
-
Solvent Addition: Add a suitable solvent system. A mixture of t-BuOH/H₂O (1:1) is commonly effective.[11]
-
Base Addition: Add a base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv.), dropwise to the solution. The base is required for the in situ generation of the nitrile oxide from its precursor (e.g., a hydroximoyl chloride, generated from the aldoxime).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Solution B: Modify Substrate Electronics
-
Causality: If catalysis is not an option, modifying the electronic nature of the substituents can steer the reaction. Adding a strong electron-withdrawing group (EWG) to the alkyne can favor the formation of the 3,4-disubstituted isomer, while electron-donating groups (EDG) can favor the 3,5-isomer. This is due to the changes in the HOMO-LUMO energy gaps and orbital coefficients.[9] The use of vinylphosphonates bearing a leaving group is another strategy to control regioselectivity, affording 3,5- and 3,4-disubstituted isoxazoles in good yields.[13]
Data Summary: Impact of Catalyst on Regioselectivity
| Reaction | Conditions | Regioisomeric Ratio (3,5- : 3,4-) | Reference |
| Phenylacetylene + Benzonitrile Oxide | Toluene, 110 °C (Thermal) | ~1:1 (Mixture) | [1] |
| Phenylacetylene + in situ Benzonitrile Oxide | Cu(I) catalyst, t-BuOH/H₂O, 60 °C | >95:5 (Highly selective) | [11][14] |
Guide 2: Poor Regioselectivity in Condensation of Unsymmetrical 1,3-Dicarbonyls
-
Symptoms: Your reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine yields a mixture of two isoxazole regioisomers.
-
Probable Causes: The two carbonyl groups in your starting material have similar electrophilicity, leading to non-selective initial attack by the nitrogen atom of hydroxylamine.[3] This classic approach, the Claisen isoxazole synthesis, is known to suffer from poor selectivity and harsh reaction conditions.[4]
-
Logical Troubleshooting Workflow:
Caption: Workflow for achieving regioselectivity using a β-enamino diketone intermediate.
Solutions & Experimental Protocols
Solution A: Use of β-Enamino Diketones as Precursors
-
Causality: Converting the 1,3-dicarbonyl into a β-enamino diketone is a highly effective strategy.[4] The enamine functionality effectively "protects" one of the carbonyl groups by reducing its electrophilicity through conjugation. The remaining, more electrophilic ketone carbonyl is then selectively attacked by hydroxylamine. This directs the cyclization pathway to produce a single regioisomer.[3][15]
-
Experimental Protocol 2: Regioselective Isoxazole Synthesis via a β-Enamino Diketone [3]
-
Synthesis of β-Enamino Diketone:
-
In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv.) in a suitable solvent like ethanol or toluene.
-
Add a primary or secondary amine (e.g., pyrrolidine, 1.1 equiv.) and a catalytic amount of acid (e.g., p-toluenesulfonic acid), if necessary.
-
Reflux the mixture with a Dean-Stark trap to remove water. Monitor by TLC until the starting dicarbonyl is consumed.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting β-enamino diketone, typically by crystallization or chromatography.
-
-
Cyclocondensation to form Isoxazole:
-
Dissolve the purified β-enamino diketone (1.0 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in a solvent such as acetonitrile (MeCN) or ethanol.[3]
-
Add pyridine (1.4 equiv.) to neutralize the HCl.
-
For certain substrates, the addition of a Lewis acid like BF₃·OEt₂ (2.0 equiv.) can improve both the yield and regioselectivity.[3]
-
Stir the reaction at room temperature until completion (monitor by TLC/LC-MS).
-
Perform an aqueous workup, extract with an organic solvent, dry, and concentrate. Purify the final isoxazole product by column chromatography.
-
-
Solution B: Adjusting Reaction pH
-
Causality: The pH of the reaction medium can modulate the reactivity of the two carbonyl groups and the nucleophilicity of hydroxylamine. In some cases, acidic conditions can favor the formation of one isomer over the other.[16] However, this method is often less reliable and substrate-dependent compared to the β-enamino diketone strategy.
References
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
Week 3: Lecture 11: Nitrones in 1,3-Dipolar Cycloaddition. YouTube. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH. Available at: [Link]
-
Regioselective synthesis of isoxazole-mercaptobenzimidazole hybrids and their in vivo analgesic and anti-inflammatory activity studies. ResearchGate. Available at: [Link]
-
A useful, regiospecific synthesis of isoxazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]
-
Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. ACS Publications. Available at: [Link]
-
Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central. Available at: [Link]
-
Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. PubMed. Available at: [Link]
-
Synthesis of isoxazoles. YouTube. Available at: [Link]
-
1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]
-
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. Available at: [Link]
-
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]
-
Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journals. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. m.youtube.com [m.youtube.com]
- 9. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for 1,3-dipolar cycloaddition reactions.
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful class of reactions to synthesize five-membered heterocycles. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.
Section 1: Troubleshooting Low or No Yield
One of the most common challenges encountered is the failure of the reaction to proceed to completion or provide a satisfactory yield of the desired cycloadduct. This section addresses the root causes and provides systematic solutions.
FAQ 1: My 1,3-dipolar cycloaddition is not working. Where do I start the troubleshooting process?
When a reaction fails, a systematic approach is crucial to identify the underlying issue. The flowchart below outlines a general workflow for troubleshooting a failed 1,3-dipolar cycloaddition.
Caption: General troubleshooting workflow for a failed 1,3-dipolar cycloaddition.
FAQ 2: I suspect my 1,3-dipole is decomposing. How can I address this?
Many 1,3-dipoles, such as nitrile oxides and certain azomethine ylides, are highly reactive and can be unstable, leading to dimerization or decomposition.[1] The primary solution is to generate the 1,3-dipole in situ, ensuring that its concentration remains low and it is trapped by the dipolarophile as it is formed.
Experimental Protocol: In Situ Generation of a Nitrile Oxide from an Aldoxime
This protocol describes a common method for generating a nitrile oxide from an aldoxime precursor using a mild oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 equiv) and the dipolarophile (1.2-1.5 equiv) in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a biphasic mixture with water).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the rate of both the formation and potential decomposition of the nitrile oxide.
-
Slow Addition of Oxidant: Add a solution of the oxidant (e.g., aqueous sodium hypochlorite or a solution of NCS in the reaction solvent) dropwise to the stirred reaction mixture over a period of 30-60 minutes. The slow addition is critical to maintain a low concentration of the transient nitrile oxide.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
-
Work-up: Once the reaction is complete, quench any remaining oxidant (e.g., with aqueous sodium thiosulfate for bleach). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
FAQ 3: My reaction is sluggish and gives a low yield, even with in situ generation. What reaction parameters can I optimize?
If dipole stability is not the issue, the next step is to optimize the reaction conditions. The key parameters to investigate are solvent, temperature, and concentration.
-
Solvent: While many 1,3-dipolar cycloadditions are considered to have little solvent dependency due to the generally non-polar nature of the reactants and transition states, this is not universally true.[2] Some reactions show significant rate acceleration in more polar or hydrogen-bond-donating solvents.[3] It is advisable to screen a range of solvents with varying polarities.
Table 1: Common Solvents for 1,3-Dipolar Cycloadditions
| Solvent | Dielectric Constant (ε) at 20°C | Polarity Index | Notes |
| n-Hexane | 1.89 | 0.1 | Non-polar, good starting point. |
| Toluene | 2.38 | 2.4 | Common non-polar solvent, allows for higher temperatures. |
| Diethyl Ether | 4.34 | 2.8 | Low boiling point, relatively non-polar. |
| Tetrahydrofuran (THF) | 7.58 | 4.0 | More polar than ether, good solvent for many organics. |
| Dichloromethane (DCM) | 9.08 | 3.1 | Common polar aprotic solvent. |
| Ethyl Acetate | 6.02 | 4.4 | Moderately polar. |
| Acetonitrile | 37.5 | 5.8 | Polar aprotic solvent. |
| Dimethylformamide (DMF) | 36.7 | 6.4 | High-boiling polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | High-boiling polar aprotic solvent. |
| Water | 80.1 | 10.2 | Can accelerate some cycloadditions due to hydrophobic effects.[3] |
-
Temperature: Thermal 1,3-dipolar cycloadditions often require elevated temperatures to overcome the activation energy barrier. A systematic increase in temperature (e.g., from room temperature to 50 °C, 80 °C, and reflux) can significantly improve the reaction rate. Conversely, if side reactions are observed at higher temperatures, lowering the temperature may be beneficial.
-
Concentration: The concentration of reactants can influence the reaction kinetics. If the reaction is slow, increasing the concentration may favor the bimolecular cycloaddition over unimolecular decomposition pathways.
Section 2: Troubleshooting Poor Regioselectivity
The formation of regioisomers is a common issue in 1,3-dipolar cycloadditions involving unsymmetrical dipoles and dipolarophiles. Understanding the factors that govern regioselectivity is key to controlling the reaction outcome.
FAQ 4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Regioselectivity in 1,3-dipolar cycloadditions is primarily governed by a combination of electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[3][4] The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer arises from the combination of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.
Caption: FMO interactions in 1,3-dipolar cycloadditions.
Strategies to Improve Regioselectivity:
-
Modify Electronics:
-
Normal Electron Demand: For a reaction between an electron-rich dipole (e.g., diazomethane) and an electron-poor dipolarophile (e.g., an acrylate), the dominant interaction is HOMO(dipole)-LUMO(dipolarophile). To enhance selectivity, you can make the dipolarophile even more electron-poor by introducing stronger electron-withdrawing groups.
-
Inverse Electron Demand: For a reaction between an electron-poor dipole and an electron-rich dipolarophile, the dominant interaction is HOMO(dipolarophile)-LUMO(dipole). To improve selectivity, you can increase the electron-donating ability of the substituents on the dipolarophile.
-
-
Steric Hindrance: Steric effects can either reinforce or override electronic preferences.[2] If the electronically favored regioisomer is sterically hindered, the reaction may proceed through a higher energy transition state to form the less hindered product. You can strategically introduce bulky substituents on the dipole or dipolarophile to direct the cycloaddition towards a single regioisomer.
-
Catalysis:
-
Lewis Acids: A Lewis acid catalyst can coordinate to the dipolarophile, lowering its LUMO energy and potentially altering the orbital coefficients, thereby influencing the regioselectivity. Common Lewis acids include ZnCl₂, MgBr₂, and Sc(OTf)₃.
-
Transition Metals: In some cases, transition metal catalysts can control regioselectivity. For example, in the azide-alkyne cycloaddition, copper(I) catalysts typically yield the 1,4-disubstituted triazole, while ruthenium catalysts can favor the 1,5-regioisomer.[5]
Table 2: Common Catalysts and Typical Loadings
-
| Reaction Type | Catalyst | Typical Loading (mol%) | Predominant Regioisomer |
| Azide-Alkyne (CuAAC) | CuSO₄/Sodium Ascorbate | 1-5 | 1,4-disubstituted |
| Azide-Alkyne (RuAAC) | [CpRuCl]₄ or CpRuCl(PPh₃)₂ | 1-5 | 1,5-disubstituted |
| Nitrone-Olefin | Sc(OTf)₃, Yb(OTf)₃ | 5-20 | Varies with substrate |
| Azomethine Ylide-Olefin | Ag(I), Cu(I) salts | 2-10 | Varies with substrate |
Section 3: Troubleshooting Poor Diastereoselectivity
When new stereocenters are formed during the cycloaddition, controlling the diastereoselectivity can be a significant challenge.
FAQ 5: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Diastereoselectivity in 1,3-dipolar cycloadditions is often a delicate balance between attractive π-stacking interactions and repulsive steric interactions in the transition state.[2] Unlike the Diels-Alder reaction where the endo product is often favored due to secondary orbital interactions, the outcome of 1,3-dipolar cycloadditions can be more difficult to predict.
Strategies to Improve Diastereoselectivity:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to either the dipole or the dipolarophile can effectively control the facial selectivity of the cycloaddition. The bulky chiral group blocks one face of the reactant, forcing the other reactant to approach from the less hindered side.
-
Substrate Control: The inherent stereocenters in the starting materials can direct the formation of new stereocenters. This is particularly effective in intramolecular 1,3-dipolar cycloadditions where the tether connecting the dipole and dipolarophile can impose significant conformational constraints on the transition state.
-
Chiral Catalysis: The use of chiral Lewis acids or chiral transition metal complexes can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other. The catalyst can coordinate to one of the reactants and effectively block one face, directing the approach of the other reactant.
-
Solvent and Temperature Effects: In some cases, the diastereoselectivity can be influenced by the solvent and reaction temperature. It is worthwhile to screen different solvents and run the reaction at various temperatures (both higher and lower) to see if the diastereomeric ratio can be improved.
References
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-portal.org. Available at: [Link]
-
A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. Available at: [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. NIH. Available at: [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. ACS Publications. Available at: [Link]
-
Asymmetric Lewis acid-catalyzed 1,3-dipolar cycloadditions. ResearchGate. Available at: [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. Available at: [Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available at: [Link]
-
The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. SMU. Available at: [Link]
-
A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available at: [Link]
-
Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. ResearchGate. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. NIH. Available at: [Link]
-
Chemo-, regio-, and stereoselectivity in 1,3-dipolar cycloaddition of piperine with nitrones. A cycloadditive route to aminoalcohols. RSC Publishing. Available at: [Link]
-
Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. NIH. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
1,3 Dipolar Cycloaddition. Scribd. Available at: [Link]
-
On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. ACS Publications. Available at: [Link]
-
Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. ACS Publications. Available at: [Link]
-
Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI. Available at: [Link]
-
Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. ACS Publications. Available at: [Link]
-
1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Academia.edu. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. ACS Publications. Available at: [Link]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. organic-chemistry.org. Available at: [Link]
-
Development of Predictive Tools for Optimizing Organic Reactions. ResearchGate. Available at: [Link]
-
Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution. SciSpace. Available at: [Link]
-
When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. Royal Society of Chemistry. Available at: [Link]
-
Common Organic Solvents: Table of Properties. Harvard University. Available at: [Link]
Sources
Optimizing reaction conditions for isoxazole formation (temperature, solvent, catalyst)
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for isoxazole formation. Here, we will delve into the critical parameters of temperature, solvent, and catalyst selection to help you troubleshoot common experimental challenges and answer frequently asked questions. Our goal is to provide you with the expertise and field-proven insights necessary to achieve high-yield, selective, and reproducible isoxazole syntheses.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments, providing a systematic approach to identifying the root cause and implementing effective solutions.
Problem 1: Low or No Yield of the Desired Isoxazole Product
Question: My reaction has resulted in a very low yield or no desired isoxazole product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in isoxazole synthesis can be attributed to several factors, including the integrity of your starting materials, suboptimal reaction conditions, and the stability of key intermediates. A methodical approach to troubleshooting is essential for identifying and resolving the issue.[1]
Causality and Step-by-Step Solutions:
-
Starting Material Integrity: The purity and reactivity of your starting materials are paramount. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can influence their reactivity.[1] Similarly, the stability of the alkyne and the nitrile oxide precursor is critical in 1,3-dipolar cycloaddition reactions.[1]
-
Actionable Step: Verify the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify the starting materials before use.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature plays a crucial role. For instance, the in situ generation of nitrile oxides may require low temperatures to prevent their dimerization into furoxans, followed by a temperature increase to facilitate the cycloaddition.[1] Conversely, some condensation reactions require elevated temperatures or reflux to proceed efficiently.[2]
-
Actionable Step: Monitor your reaction at different temperatures to find the optimal range. Start with milder conditions and gradually increase the temperature.
-
-
Reaction Time: Insufficient reaction time can lead to low conversion, while excessively long reaction times may result in product degradation or the formation of byproducts.[1]
-
Actionable Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration.[1]
-
-
-
Ineffective Catalyst or Solvent System: The choice of catalyst and solvent can dramatically impact the reaction outcome. Modern approaches have demonstrated the effectiveness of ultrasound irradiation and microwave assistance in improving yields and reducing reaction times.[1][3]
-
Intermediate Instability (in 1,3-Dipolar Cycloadditions): Nitrile oxides are highly reactive and prone to dimerization, which is a common cause of low yield.[1]
-
Actionable Step: To minimize dimerization, generate the nitrile oxide in situ in the presence of the alkyne. Slow addition of the nitrile oxide precursor to the reaction mixture can also be beneficial.[1]
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Problem 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a frequent challenge, especially in the synthesis of isoxazoles from unsymmetrical 1,3-dicarbonyl compounds (Claisen synthesis) and in 1,3-dipolar cycloadditions.[1] Regioselectivity is governed by the steric and electronic properties of the reactants, as well as the reaction conditions.[1]
Causality and Step-by-Step Solutions:
-
Influence of Solvent: The polarity of the solvent can significantly influence the regioselectivity of the reaction. For instance, in the reaction of β-enamino diketones with hydroxylamine, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile can favor the formation of a different regioisomer.[1]
-
Actionable Step: Conduct a solvent screen to determine the optimal solvent for your desired regioisomer.
-
-
Role of Catalysts and Additives: The addition of a Lewis acid, such as BF₃·OEt₂, can effectively control the regioselectivity in the synthesis of isoxazoles from β-enamino diketones.[1] The concentration of the Lewis acid is also a critical parameter to optimize.[1] For terminal alkynes in 1,3-dipolar cycloadditions, copper-catalyzed conditions often provide high regioselectivity.[4]
-
Actionable Step: Experiment with the addition of a Lewis acid or switch to a copper-catalyzed system for terminal alkynes.
-
-
pH Control: In the Claisen isoxazole synthesis, the pH of the reaction medium can be a determining factor in the isomeric ratio of the products.[1]
-
Actionable Step: Carefully control and adjust the pH of your reaction mixture.
-
-
Substrate Modification: The use of β-enamino diketones in place of traditional 1,3-dicarbonyls can offer superior regiochemical control.[1] Additionally, modifying the electronic and steric properties of the substituents on your starting materials can favor the formation of one regioisomer over the other.[1]
-
Actionable Step: Consider using modified substrates that can direct the reaction towards the desired regioisomer.
-
Data on Regioselectivity Control
The following table summarizes the effect of solvent and base on the regioisomeric ratio in the synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.[1]
| Entry | Solvent | Base | Ratio (2a:3a) | Isolated Yield (%) |
| 1 | EtOH | - | 30:70 | 85 |
| 2 | MeCN | - | 75:25 | 82 |
| 3 | EtOH | Pyridine | 50:50 | 90 |
| 4 | MeCN | Pyridine | >95:5 | 92 |
Reaction conditions: β-enamino diketone 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol), solvent (4 mL) at room temperature.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isoxazoles?
A1: The most widely employed methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of alkynes with nitrile oxides and the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[2][5] The 1,3-dipolar cycloaddition is often referred to as a "click chemistry" reaction due to its high efficiency and selectivity.[2]
Q2: How do I choose the right catalyst for my isoxazole synthesis?
A2: The choice of catalyst depends on the specific reaction. For 1,3-dipolar cycloadditions, copper(I) and ruthenium(II) catalysts are commonly used.[2] However, there is a growing interest in metal-free synthetic routes to avoid potential toxicity and simplify purification.[2] Organocatalysts like DABCO have also been successfully employed.[2] In some cases, catalyst-free reactions can be achieved using ultrasound or microwave irradiation.[3]
Q3: What is the role of temperature in isoxazole synthesis, and what is a good starting point for optimization?
A3: Temperature is a critical parameter that affects reaction rate, yield, and selectivity. Some reactions proceed well at room temperature, while others require heating.[4] For instance, some multicomponent reactions are carried out at 80°C under ultrasonication.[2] A good starting point for optimization is to run the reaction at room temperature and then gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS.
Q4: Which solvents are generally preferred for isoxazole synthesis?
A4: A range of solvents can be used, from polar protic solvents like ethanol to polar aprotic solvents like acetonitrile and DMF, and even non-polar solvents like toluene.[1][2] In recent years, there has been a significant push towards "green chemistry," with water being used as an environmentally friendly solvent.[2][3] The choice of solvent can also influence the regioselectivity of the reaction.[1]
Q5: My isoxazole product seems to be decomposing during workup or purification. Why might this be happening?
A5: The isoxazole ring can be sensitive to certain chemical conditions. The N-O bond is relatively weak and can be cleaved under strongly basic or reductive conditions (e.g., catalytic hydrogenation).[1] During purification by column chromatography, it is advisable to screen different solvent systems and consider using alternative stationary phases like alumina if separation on silica gel is problematic.[1]
Experimental Protocols
General Procedure for Chalcone Synthesis and Subsequent Isoxazole Formation
This protocol provides a general method for the synthesis of isoxazoles from chalcones.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.[1]
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.[1]
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.[1]
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
Step 2: Isoxazole Formation
-
Reflux a mixture of the synthesized chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.[1][2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into water to precipitate the crude isoxazole.
-
Collect the solid by filtration and purify by recrystallization or column chromatography.
Visualization of Key Concepts
General Reaction Scheme for Isoxazole Synthesis
Caption: Common synthetic routes to the isoxazole core.
References
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Isoxazole synthesis. Organic Chemistry Portal.
- Troubleshooting guide for the synthesis of isoxazole deriv
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. nanobioletters.com [nanobioletters.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Isoxazoles: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials.[1][2] Its synthesis, therefore, is a topic of continuous innovation and refinement. This guide provides an in-depth, objective comparison of the most prevalent and cutting-edge methods for the synthesis of substituted isoxazoles, grounded in experimental data and mechanistic understanding. We will dissect the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving your desired isoxazole derivatives.
The Enduring Importance of the Isoxazole Ring
The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, is a versatile pharmacophore.[1] It is present in a wide array of approved drugs, exhibiting activities ranging from anti-inflammatory (e.g., Parecoxib) and antibiotic (e.g., Sulfamethoxazole) to psychoactive (e.g., Risperidone).[2] The ring's electronic properties and its ability to act as a bioisostere for other functional groups contribute to its frequent appearance in drug discovery programs. Furthermore, the latent functionality of the isoxazole ring, which can be unmasked through reductive cleavage of the N-O bond, makes it a valuable synthetic intermediate.[3]
This guide will focus on two cornerstone synthetic strategies and their modern advancements:
-
[3+2] Cycloaddition of Alkynes and Nitrile Oxides: A powerful and highly convergent approach.
-
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: A classic and often straightforward method.
We will also explore how green chemistry principles, utilizing ultrasound and microwave irradiation, are revolutionizing these traditional methods.
Method 1: The [3+2] Cycloaddition of Alkynes and Nitrile Oxides
The 1,3-dipolar cycloaddition between an alkyne (the dipolarophile) and a nitrile oxide (the 1,3-dipole) is arguably the most versatile and widely employed method for constructing the isoxazole ring.[1] This reaction, a type of Huisgen cycloaddition, is prized for its high atom economy and the ability to introduce a wide range of substituents with a high degree of regiochemical control, typically yielding 3,5-disubstituted isoxazoles.[4]
Mechanistic Rationale
The concerted [3+2] cycloaddition mechanism involves the simultaneous formation of two new sigma bonds between the termini of the alkyne and the nitrile oxide. The regioselectivity of the reaction is governed by the electronic and steric properties of the substituents on both the alkyne and the nitrile oxide.
dot digraph "1_3_Dipolar_Cycloaddition_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} } Caption: Generalized mechanism of the 1,3-dipolar cycloaddition for isoxazole synthesis.
Experimental Protocol: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
Copper(I) catalysis has become a cornerstone of modern isoxazole synthesis via cycloaddition, allowing the reaction to proceed under mild conditions with excellent regioselectivity.[3] The following is a representative protocol.
Step 1: In situ Generation of the Nitrile Oxide
-
To a solution of the desired aldoxime (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL), add N-chlorosuccinimide (NCS) (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes. The formation of the corresponding hydroximoyl chloride can be monitored by thin-layer chromatography (TLC).
Step 2: Copper-Catalyzed Cycloaddition
-
To the reaction mixture containing the in situ generated hydroximoyl chloride, add the terminal alkyne (1.2 mmol), copper(I) iodide (CuI) (0.1 mmol), and a base such as triethylamine (Et3N) (1.5 mmol).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Performance Comparison: Conventional vs. Catalyzed Methods
| Method | Catalyst | Temperature | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Thermal | None | High (reflux) | 12-48 h | Variable | Simple setup | Harsh conditions, potential for side reactions, lower regioselectivity |
| Copper(I)-Catalyzed | CuI, CuSO₄/NaAsc | Room Temp. | 1-12 h | High (often >80%) | Mild conditions, high regioselectivity, broad substrate scope | Requires a metal catalyst, potential for metal contamination |
| Metal-Free | e.g., DBU | Room Temp. | 4-24 h | Good to High | Avoids metal contamination | May require specific substrates or longer reaction times |
Addressing Challenges: Regioselectivity
While the [3+2] cycloaddition with terminal alkynes generally gives excellent regioselectivity for the 3,5-disubstituted product, the use of internal, unsymmetrical alkynes can lead to mixtures of regioisomers. The choice of catalyst and reaction conditions can influence this outcome. For instance, ruthenium-catalyzed cycloadditions have been shown to favor the formation of the alternative 3,4-disubstituted isoxazoles.[4]
Method 2: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
A classic and reliable method for the synthesis of isoxazoles involves the reaction of a 1,3-dicarbonyl compound (e.g., a 1,3-diketone or a β-ketoester) with hydroxylamine.[5][6] This method is often straightforward and utilizes readily available starting materials.
Mechanistic Rationale
The reaction proceeds through the initial formation of a monoxime intermediate by the reaction of hydroxylamine with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the isoxazole ring.[5]
dot digraph "Dicarbonyl_Condensation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} } Caption: Simplified mechanism for isoxazole synthesis from a 1,3-dicarbonyl and hydroxylamine.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a 1,3-Diketone
-
Dissolve the 1,3-diketone (1.0 mmol) in a suitable solvent, such as ethanol or acetic acid (10 mL).
-
Add hydroxylamine hydrochloride (1.2 mmol) and a base, such as sodium acetate or pyridine (1.5 mmol), to the solution.
-
Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole.
Performance and Regioselectivity Considerations
The primary challenge in this method arises when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of a mixture of two regioisomeric isoxazoles.[5] The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by hydroxylamine.
Strategies to Control Regioselectivity:
-
pH Control: The pH of the reaction medium can influence which carbonyl group is more readily attacked.
-
Use of β-Enamino Ketones: Converting one of the carbonyl groups into a less reactive enamine can direct the initial attack of hydroxylamine to the remaining carbonyl group, thus providing better regiochemical control.[2]
| Starting Material | Reaction Conditions | Regioselectivity | Yield (%) |
| Symmetrical 1,3-Diketone | Acidic or basic | Not applicable | Good to Excellent |
| Unsymmetrical 1,3-Diketone | Standard conditions | Often poor, mixture of isomers | Variable |
| β-Enamino Diketone | Mild, often neutral | High | Good to Excellent |
Green Chemistry Innovations in Isoxazole Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. Ultrasound and microwave irradiation have emerged as powerful tools to accelerate isoxazole synthesis, often leading to higher yields in shorter reaction times and under milder conditions.[7][8]
Ultrasound-Assisted Synthesis
Sonochemistry utilizes the energy of acoustic cavitation to promote chemical reactions.[9] This can lead to a dramatic reduction in reaction times and improved yields. For instance, the synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones from aromatic aldehydes, hydroxylamine, and ethyl acetoacetate can be achieved in 84-94% yield under ultrasound irradiation, a significant improvement over conventional heating methods.[10]
dot digraph "Ultrasound_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];
} } Caption: Workflow for ultrasound-assisted isoxazole synthesis.
Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly accelerate reaction rates. This technique has been successfully applied to both the [3+2] cycloaddition and the 1,3-dicarbonyl condensation methods for isoxazole synthesis. For example, microwave-assisted synthesis of 5-phenyl oxazoles can achieve a 96% yield in just 8 minutes.[11]
Comparison of Green Synthesis Methods
| Method | Energy Source | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| Ultrasound | Acoustic Cavitation | 15-60 min | 80-96% | Mild temperatures, improved yields, reduced byproducts |
| Microwave | Microwave Radiation | 5-30 min | 80-95% | Rapid heating, shorter reaction times, high yields |
Conclusion and Future Outlook
The synthesis of substituted isoxazoles is a mature field with a rich history, yet it continues to evolve. The classical methods of [3+2] cycloaddition and 1,3-dicarbonyl condensation remain the workhorses for constructing this important heterocyclic scaffold. However, modern advancements, particularly in catalysis and the application of green chemistry principles, have significantly enhanced the efficiency, selectivity, and environmental friendliness of these transformations.
For the practicing chemist, the choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.
-
For highly functionalized and diverse 3,5-disubstituted isoxazoles , the copper-catalyzed [3+2] cycloaddition is often the method of choice due to its mild conditions and broad scope.
-
For simpler isoxazoles from readily available dicarbonyls , the condensation with hydroxylamine offers a straightforward and cost-effective route, with the caveat of potential regioselectivity issues for unsymmetrical substrates.
-
Green methods utilizing ultrasound or microwave irradiation should be considered whenever possible to reduce reaction times, improve energy efficiency, and minimize environmental impact.
The future of isoxazole synthesis will likely see a greater emphasis on the development of even more efficient and selective catalytic systems, including biocatalysis, and the expansion of one-pot and flow-chemistry processes to further streamline the synthesis of these valuable compounds.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
- Mohammed, S., & coworkers. (2015). Synthesis of isoxazoles using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a reagent which promotes the 1,3-dipolar addition of nitrile oxides with alkynes without the use of metal. [Journal Name, Volume(Issue), pages].
- Hansen, T. V., et al. (2005). A regioselective, experimentally convenient one-pot copper(I)-catalyzed procedure was developed for the rapid synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides and terminal acetylenes. [Journal Name, Volume(Issue), pages].
- Saini, R.K., Joshi, Y.C., & Joshi, P. (2007). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Oriental Journal of Chemistry, 23(1), 261-264.
- Villa, S., & coworkers. (2022). Synthesis of a series of fused pyrrolo[3,4-b]quinoline compounds containing the benzimidazole core that were found to exhibit antifungal activity against pathogenic fungal strains. [Journal Name, Volume(Issue), pages].
-
ACS Publications. (2019). Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. Retrieved from [Link]
-
ResearchGate. (2025). One-pot synthesis of isoxazolines and isoxazoles using soluble polymer-supported aldehyde. Retrieved from [Link]
-
Zenodo. (2010). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Retrieved from [Link]
-
University of Mississippi. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Retrieved from [Link]
-
NIH. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]
-
NIH. (2020). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Retrieved from [Link]
-
ACS Publications. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Retrieved from [Link]
- Claisen, L. (1903). Über die Einwirkung von Hydroxylamin auf Acetylenaldehyd. Berichte der deutschen chemischen Gesellschaft, 36(4), 3664-3669.
-
ACS Publications. (2019). Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. Retrieved from [Link]
-
PubMed Central. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Retrieved from [Link]
-
MDPI. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. Retrieved from [Link]
-
NIH. (2016). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Retrieved from [Link]
-
ResearchGate. (2018). An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation. Retrieved from [Link]
-
PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
RSC Publishing. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Retrieved from [Link]
-
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from [Link]
-
ResearchGate. (2022). One‐pot telescopic synthesis of isoxazoles and isoxazolines. Retrieved from [Link]
-
RSC Publishing. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles via 1,3-dipolar cycloaddition/SO2 extrusion of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrile oxides. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of poly substituted isoxazoles via a one-pot cascade reaction. Retrieved from [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
University of Mississippi eGrove. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
-
ACS Omega. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Retrieved from [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Catalyst Selection for Isoxazole Synthesis: A Head-to-Head Comparison
Introduction: The Enduring Importance of the Isoxazole Scaffold
To researchers, scientists, and professionals in drug development, the isoxazole ring is more than just a five-membered heterocycle; it is a privileged scaffold. Its unique electronic properties and steric profile have made it a cornerstone in the design of a multitude of therapeutic agents and functional materials.[1] The inherent reactivity of the N-O bond also presents a fascinating opportunity for synthetic diversification, allowing the isoxazole to act as a stable intermediate that can be unmasked to reveal other functionalities.[2]
The continued interest in isoxazole-containing molecules necessitates the development of efficient, selective, and scalable synthetic methodologies. At the heart of these methodologies lies the catalyst—the crucial component that dictates the reaction's feasibility, efficiency, and outcome. This guide provides an in-depth, head-to-head comparison of the most prominent catalytic systems for isoxazole synthesis, offering field-proven insights and experimental data to inform your catalyst selection process.
Core Synthetic Strategy: The [3+2] Cycloaddition
The most prevalent and versatile approach to the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3][4] The choice of catalyst in this transformation is paramount, as it governs the regioselectivity, reaction rate, and tolerance to various functional groups. This guide will delve into the nuances of the leading catalytic systems, providing a comparative analysis of their performance.
Copper Catalysis: The Workhorse of Isoxazole Synthesis
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," and its principles have been effectively extended to the synthesis of isoxazoles.[5] Copper(I) catalysts are highly effective in promoting the [3+2] cycloaddition of in situ generated nitrile oxides with terminal alkynes, affording 3,5-disubstituted isoxazoles with excellent regioselectivity.
Mechanism of Action
The catalytic cycle of copper-catalyzed isoxazole synthesis is believed to proceed through the formation of a copper-acetylide intermediate. This species then undergoes a stepwise cycloaddition with the nitrile oxide, followed by protonolysis to release the isoxazole product and regenerate the copper(I) catalyst.
Caption: Figure 1: Simplified Catalytic Cycle for Copper-Catalyzed Isoxazole Synthesis.
Performance and Substrate Scope
Copper catalysts, such as CuI, CuSO4/sodium ascorbate, and copper nanoparticles, have demonstrated broad applicability.[6][7] They are compatible with a wide range of functional groups on both the alkyne and the precursor to the nitrile oxide (often an aldoxime).
| Catalyst System | Alkyne Substrate | Nitrile Oxide Precursor | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI | Phenylacetylene | Benzaldehyde oxime | THF | RT | 12 | 95 | [5] |
| CuSO4/NaAsc | 1-Octyne | Octanal oxime | tBuOH/H2O | RT | 6 | 91 | [3] |
| Cu/Al2O3 | Propargyl alcohol | Acetaldoxime | Ball-milling | RT | 0.5 | 88 | [6] |
| CuI | 4-Ethynylanisole | 4-Methoxybenzaldehyde oxime | Toluene | 80 | 4 | 92 | [7] |
Table 1: Representative Examples of Copper-Catalyzed Isoxazole Synthesis.
Palladium Catalysis: A Powerful Tool for Functionalization
Palladium catalysts have emerged as a powerful alternative, particularly for the synthesis of highly substituted and functionalized isoxazoles.[1][8] Palladium-catalyzed methods often involve the cyclization of alkynyl oximes or their derivatives, providing access to isoxazoles that are challenging to synthesize via traditional cycloaddition routes.
Mechanism of Action
The mechanism of palladium-catalyzed isoxazole synthesis typically involves an initial oxidative addition of the palladium(0) catalyst to a C-X bond (where X is a halide or triflate) or a C-H bond activation. This is followed by coordination of the alkyne, migratory insertion, and reductive elimination to afford the isoxazole product and regenerate the Pd(0) catalyst.
Caption: Figure 2: Simplified Catalytic Cycle for Palladium-Catalyzed Isoxazole Synthesis.
Performance and Substrate Scope
Palladium catalysts, such as Pd(OAc)2 and Pd(PPh3)4, exhibit excellent functional group tolerance and can be used to synthesize a diverse array of polysubstituted isoxazoles.[1]
| Catalyst System | Substrate | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)2 | 2-Alkyn-1-one O-methyl oxime | Cu(OAc)2 | Dioxane | 100 | 12 | 85 | [1] |
| Pd(PPh3)4 | N-Phenoxyacetamide | Aldehyde | Toluene | 110 | 24 | 78 | [8] |
| PdCl2(PPh3)2 | Propargyl amine | CO, Aryl iodide | Toluene | 100 | 16 | 72 | [5] |
Table 2: Representative Examples of Palladium-Catalyzed Isoxazole Synthesis.
Gold Catalysis: Mild Conditions and Unique Reactivity
Gold catalysts, particularly Au(I) and Au(III) species, have gained prominence for their ability to catalyze the cycloisomerization of α,β-acetylenic oximes under remarkably mild conditions.[9][10] This approach offers a distinct advantage for substrates that are sensitive to the harsher conditions sometimes required by other catalytic systems.
Mechanism of Action
Gold catalysis proceeds through the π-activation of the alkyne by the gold catalyst. This activation facilitates the nucleophilic attack of the oxime nitrogen onto the alkyne, leading to a cyclized intermediate. Subsequent protonolysis or demetallation releases the isoxazole product and regenerates the active gold catalyst.[11]
Caption: Figure 3: Simplified Catalytic Cycle for Gold-Catalyzed Isoxazole Synthesis.
Performance and Substrate Scope
Gold catalysts, such as AuCl3 and various Au(I) complexes, are highly efficient, often requiring low catalyst loadings.[9][12] They are particularly well-suited for the synthesis of 3,5-disubstituted and trisubstituted isoxazoles from readily available acetylenic oximes.[10][13]
| Catalyst System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| AuCl3 | 1-Phenylprop-2-yn-1-one oxime | CH2Cl2 | RT | 0.5 | 92 | [9] |
| (IPr)AuCl/AgOTf | 4-Phenylbut-3-yn-2-one oxime | DCE | 60 | 2 | 88 | [5] |
| AuCl3 | 1-(p-Tolyl)prop-2-yn-1-one oxime | CH2Cl2 | RT | 1 | 95 | [10] |
| AuBr3 | 1,3-Diphenylprop-2-yn-1-one oxime | MeCN | 50 | 3 | 89 | [12] |
Table 3: Representative Examples of Gold-Catalyzed Isoxazole Synthesis.
Other Catalytic Systems: Expanding the Synthetic Toolbox
While copper, palladium, and gold catalysts are the most widely employed, other transition metals and even metal-free organocatalysts have demonstrated utility in isoxazole synthesis.
-
Rhodium Catalysis: Rhodium catalysts have been utilized in formal [3+2] cycloadditions of N-sulfonyl-1,2,3-triazoles with isoxazoles to generate polysubstituted 3-aminopyrroles, showcasing the isoxazole ring as a reactive synthon.[14]
-
Nickel Catalysis: Nickel catalysts have proven effective in the C-N cross-coupling of organoboronic acids with isoxazoles, providing a route to functionalized β-enamino esters.[15] This highlights the ability of nickel to mediate the cleavage of the N-O bond in the isoxazole ring.[16]
-
Organocatalysis: Chiral phosphoric acids have been employed in the atroposelective arylation of 5-aminoisoxazoles, demonstrating the potential of organocatalysis for the asymmetric synthesis of isoxazole derivatives.[17] Metal-free 1,3-dipolar cycloadditions can also be promoted by organic bases such as DBU or DABCO.[3]
Head-to-Head Catalyst Comparison
| Feature | Copper Catalysis | Palladium Catalysis | Gold Catalysis |
| Primary Application | [3+2] Cycloaddition of alkynes and nitrile oxides | Cyclization of alkynyl oximes; C-H functionalization | Cycloisomerization of α,β-acetylenic oximes |
| Key Advantages | High regioselectivity, cost-effective, robust | Excellent functional group tolerance, access to polysubstituted isoxazoles | Extremely mild conditions, low catalyst loadings, high efficiency |
| Limitations | Primarily for terminal alkynes, can require stoichiometric oxidants | Higher cost, potential for catalyst poisoning | Substrate scope can be limited to acetylenic oximes |
| Typical Catalyst | CuI, CuSO4/NaAsc | Pd(OAc)2, Pd(PPh3)4 | AuCl3, (IPr)AuCl |
| Reaction Conditions | Generally mild (RT to moderate heating) | Often requires elevated temperatures | Very mild (often RT) |
Table 4: Comparative Overview of Leading Catalysts for Isoxazole Synthesis.
Experimental Protocols
Representative Protocol for Copper-Catalyzed Isoxazole Synthesis
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent copper-catalyzed [3+2] cycloaddition with a terminal alkyne.
Caption: Figure 4: Experimental Workflow for a Typical Copper-Catalyzed Isoxazole Synthesis.
Step-by-Step Methodology:
-
To a stirred solution of the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add CuI (0.05 mmol, 5 mol%).
-
Cool the reaction mixture to 0 °C and add N-chlorosuccinimide (1.1 mmol) in one portion.
-
Add triethylamine (1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Representative Protocol for Gold-Catalyzed Isoxazole Synthesis
This protocol details the gold-catalyzed cycloisomerization of an α,β-acetylenic oxime.
Caption: Figure 5: Experimental Workflow for a Typical Gold-Catalyzed Isoxazole Synthesis.
Step-by-Step Methodology:
-
Dissolve the α,β-acetylenic oxime (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask.
-
To this solution, add AuCl3 (0.01 mmol, 1 mol%) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted isoxazole.
Conclusion: Selecting the Optimal Catalyst for Your Needs
The synthesis of isoxazoles is a mature field with a diverse array of catalytic methodologies at the disposal of the modern chemist.
-
Copper catalysis remains the go-to choice for the straightforward and cost-effective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.
-
Palladium catalysis offers unparalleled versatility for the construction of complex, polysubstituted isoxazoles and for post-synthetic functionalization.
-
Gold catalysis provides an exceptionally mild and efficient route for the cycloisomerization of α,β-acetylenic oximes, particularly for sensitive substrates.
-
Rhodium, nickel, and organocatalysis represent emerging frontiers, offering unique reactivity patterns and opportunities for asymmetric synthesis.
The choice of catalyst is not merely a matter of precedent but a strategic decision based on the desired substitution pattern, the nature of the available starting materials, the required reaction conditions, and economic considerations. By understanding the mechanistic underpinnings and the comparative performance of these catalytic systems, researchers can make informed decisions to accelerate their research and development endeavors in the ever-evolving landscape of isoxazole chemistry.
References
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34265–34286. [Link]
-
Serna, S., & Bunes, B. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2022(2), M1383. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved January 23, 2026, from [Link]
-
Zhao, J., et al. (2017). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 8(3), 2239–2243. [Link]
-
Zora, M., & Kivrak, A. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5227–5230. [Link]
-
Li, C., et al. (2019). Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles. The Journal of Organic Chemistry, 84(18), 11958–11970. [Link]
-
Wang, Y., et al. (2021). Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. Organic Chemistry Frontiers, 8(12), 3045–3050. [Link]
-
Royal Society of Chemistry. (2022). Copper(I)-Catalyzed Tandem Synthesis of 4,5- Functionalized Oxazoles from Isocyanoacetate and Aldehydes. New Journal of Chemistry. [Link]
-
Kumar, A., et al. (2012). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 16(3), 241-248. [Link]
-
ResearchGate. (2022). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved January 23, 2026, from [Link]
-
Liu, L., et al. (2025). Atroposelective Synthesis of Isoxazole-Derived Amino Alcohols via Organocatalytic Arylation Reaction. Chinese Journal of Chemistry, 43(20), 2661-2668. [Link]
-
Maes, B. U. W., et al. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules, 27(19), 6598. [Link]
-
Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 257-262. [Link]
-
Daugulis, O., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(15), 3392–3395. [Link]
-
Forgione, P., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(11), 6667–6671. [Link]
-
Padwa, A., et al. (2001). Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. The Journal of Organic Chemistry, 66(23), 7727–7735. [Link]
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-25. [Link]
-
Perumal, P. T., et al. (2010). Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes. Synlett, 2010(05), 777-781. [Link]
-
Bunes, B., & Serna, S. (2022). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 27(20), 6954. [Link]
-
Singh, R., et al. (2022). Biosynthesized Gold, Silver, Palladium, Platinum, Copper, and Other Transition Metal Nanoparticles. Nanomaterials, 12(21), 3797. [Link]
-
Rovis, T., et al. (2011). Rhodium(III)-Catalyzed Arene and Alkene C−H Bond Functionalization Leading to Indoles and Pyrroles. Journal of the American Chemical Society, 133(41), 16601–16607. [Link]
-
Ma, D., et al. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules, 27(19), 6598. [Link]
-
Perumal, P. T., et al. (2016). Cycloisomerization of acetylenic oximes and hydrazones under gold catalysis: Synthesis and cytotoxic evaluation of isoxazoles and pyrazoles. Journal of Chemical Sciences, 128(1), 131–141. [Link]
-
ResearchGate. (2022). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Retrieved January 23, 2026, from [Link]
-
Zhang, J., et al. (2014). Atom-economic generation of gold carbenes: gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles. Chemical Science, 6(3), 1584–1589. [Link]
-
Kumar, A., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94. [Link]
-
Swart, M., & Bickelhaupt, F. M. (2017). Computational Study of Alkyne‐Acid Cycloisomerization in Gold‐Functionalized Resorcinarene Cavitand. Chemistry – A European Journal, 23(31), 7481–7488. [Link]
-
Gevorgyan, V., et al. (2015). Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone. Organic Letters, 17(21), 5344–5347. [Link]
-
Rovis, T., et al. (2011). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 133(22), 8508–8511. [Link]
-
ResearchGate. (2022). Copper-Catalyzed Synthesis of Isoxazoles. Retrieved January 23, 2026, from [Link]
-
Padwa, A., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(23), 5556. [Link]
-
Tang, Y., et al. (2024). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy. Organic & Biomolecular Chemistry, 22(1), 22-41. [Link]
-
Perumal, P. T., et al. (2016). Cycloisomerization of acetylenic oximes and hydrazones under gold catalysis: Synthesis and cytotoxic evaluation of isoxazoles and pyrazoles. Journal of Chemical Sciences, 128(1), 131-141. [Link]
-
Buchwald, S. L., et al. (2021). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. Catalysts, 11(11), 1317. [Link]
-
Koenigs, R. M., et al. (2021). Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds – a combined experimental and mechanistic study. Chemical Science, 12(18), 6433–6441. [Link]
-
Shankaraiah, N., et al. (2021). Nickel-Catalyzed Regio- and Stereoselective Hydroalkylation of Allenes: Exploiting the Unique Reactivity of Diazo Compounds as an Alkylating Source. Organic Letters, 23(15), 5895–5900. [Link]
-
Wang, C., et al. (2023). Nickel-catalyzed enantioselective C–H functionalization. Chemical Communications, 59(84), 12517-12534. [Link]
-
Green, E., et al. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Transactions of the Illinois State Academy of Science, 115, 31-36. [Link]
Sources
- 1. Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes [organic-chemistry.org]
- 11. Computational Study of Alkyne‐Acid Cycloisomerization in Gold‐Functionalized Resorcinarene Cavitand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Atroposelective Synthesis of Isoxazole-Derived Amino Alcohols via Organocatalytic Arylation Reaction [journal.hep.com.cn]
A Comparative Guide to Isoxazole Synthesis: Metal-Catalyzed vs. Metal-Free Approaches
The isoxazole ring is a cornerstone of modern medicinal chemistry and materials science, embedded in the molecular architecture of numerous pharmaceuticals and functional materials.[1][2] Its prevalence stems from its unique electronic properties and its capacity to act as a versatile pharmacophore, engaging in various biological interactions.[3] Consequently, the efficient and sustainable synthesis of isoxazoles is a topic of paramount importance for researchers in drug development and chemical synthesis. This guide provides an in-depth comparative analysis of the two primary strategies for isoxazole synthesis: traditional metal-catalyzed methods and burgeoning metal-free alternatives.
The Ascendancy of Metal-Catalyzed Isoxazole Synthesis
For decades, transition metal catalysis has been the dominant paradigm in isoxazole synthesis, primarily through the [3+2] cycloaddition of alkynes and nitrile oxides.[4][5] Catalysts based on copper (I) and ruthenium (II) have been particularly prominent in this arena.[5]
The primary role of the metal catalyst is to lower the activation energy of the cycloaddition reaction, thereby increasing reaction rates and often enhancing regioselectivity.[6] In the case of copper catalysis, it is hypothesized that the metal facilitates the isomerization of oxime precursors and activates the alkyne, leading to significantly improved yields compared to uncatalyzed thermal reactions.[1][3] This has made metal-catalyzed approaches highly reliable for accessing a wide range of substituted isoxazoles.
Drawbacks of the Metallic Path
Despite their efficacy, metal-catalyzed syntheses are not without their limitations. The catalysts themselves, often based on precious metals, can be expensive and sourced from limited reserves.[5][7] A more pressing concern, particularly in the pharmaceutical industry, is the potential for metal contamination in the final product. The removal of these metal traces can be a challenging and costly purification step.[7] Furthermore, the environmental impact of metal waste and the toxicity of some metal catalysts are significant drawbacks, pushing the field towards more sustainable alternatives.[5][7]
The Rise of Metal-Free Isoxazole Synthesis: A Greener Horizon
In response to the shortcomings of metal-catalyzed methods, there has been a significant shift towards the development of metal-free isoxazole synthesis.[7] These approaches align with the principles of green chemistry, aiming for more environmentally benign and sustainable chemical processes.
The cornerstone of metal-free isoxazole synthesis remains the 1,3-dipolar cycloaddition reaction.[7] However, instead of relying on a metal catalyst, these methods often employ alternative energy sources or reagents to promote the reaction. Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools, often leading to dramatic reductions in reaction times and improved yields.[7] Furthermore, the use of green solvents, such as water, and the development of one-pot, multi-component reactions are further enhancing the eco-friendly credentials of these methods.[8][9]
The mechanism of the metal-free 1,3-dipolar cycloaddition is generally considered to be a concerted pericyclic reaction, proceeding through a single transition state.[7][8] This inherent efficiency, coupled with the avoidance of metal-related drawbacks, makes metal-free synthesis an increasingly attractive option for modern chemists.
Head-to-Head Comparison: Metal-Catalyzed vs. Metal-Free
| Feature | Metal-Catalyzed Synthesis | Metal-Free Synthesis |
| Catalyst | Typically Cu(I) or Ru(II) complexes[5] | None required |
| Reaction Rate | Generally fast due to lowered activation energy[6] | Can be slower, but often accelerated by microwave or ultrasound[7] |
| Yields | Often high to excellent[2] | Variable, but can be quantitative with optimized conditions[7] |
| Cost | Higher due to catalyst and purification costs[5][7] | Generally lower cost of reagents |
| Sustainability | Concerns over metal toxicity and waste[5][7] | More environmentally friendly and sustainable |
| Purification | Can be challenging due to metal residue removal[7] | Generally simpler purification |
| Substrate Scope | Broad and well-established | Continuously expanding with new methodologies |
Mechanistic Overview
The following diagrams illustrate the generalized mechanistic pathways for metal-catalyzed and metal-free isoxazole synthesis via 1,3-dipolar cycloaddition.
Caption: Generalized workflow for metal-catalyzed isoxazole synthesis.
Caption: Generalized workflow for metal-free isoxazole synthesis.
Experimental Protocols
The following are representative protocols for both a metal-catalyzed and a metal-free isoxazole synthesis.
Protocol 1: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles[3]
This protocol describes the CuI-catalyzed [3+2] cycloaddition of a propargyl-substituted dihydroisoindolin-1-one with an arylnitrile oxide.
Materials:
-
Propargyl-substituted dihydroisoindolin-1-one
-
Arylnitrile oxide
-
Copper(I) iodide (CuI)
-
Toluene
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the propargyl-substituted dihydroisoindolin-1-one (1 mmol) in toluene (10 mL), add the arylnitrile oxide (1.1 mmol).
-
Add CuI (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Metal-Free Intramolecular Synthesis of a Tetracyclic Isoxazole[10]
This protocol details the metal-free synthesis of a novel tetracyclic isoxazole via an intramolecular nitrile oxide cycloaddition, using household bleach as the oxidant.[10]
Materials:
-
1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoxime
-
Dichloromethane (DCM)
-
6% aqueous sodium hypochlorite (NaOCl, commercial bleach)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottomed flask, dissolve 1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoxime (5.65 mmol) in DCM (65 mL).
-
Cool the vigorously stirred solution to 0 °C in an ice bath.
-
Slowly add 20 mL of 6% aqueous NaOCl and 10 mL of deionized water over 15 minutes.
-
Remove the ice bath and allow the mixture to stir at ambient temperature for 12 hours.
-
Transfer the solution to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic extracts, wash with brine (3 x 10 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the tetracyclic isoxazole product.
Conclusion
The choice between metal-catalyzed and metal-free isoxazole synthesis depends on the specific requirements of the researcher and the target molecule. Metal-catalyzed methods offer a robust and well-established route with a broad substrate scope and often high yields. However, the associated costs, potential for metal contamination, and environmental concerns are significant factors to consider.
Metal-free synthesis presents a compelling alternative, aligning with the growing demand for sustainable and green chemistry. While some methods may require more optimization, the advancements in technologies like microwave and ultrasound assistance are making these approaches increasingly efficient and viable for a wide range of applications. As the field continues to evolve, the development of novel metal-free strategies will undoubtedly play a crucial role in the future of isoxazole synthesis, offering a cleaner and more economical path to these valuable heterocyclic compounds.
References
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32939-32961. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Shaikh, A. A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Das, S., & Chanda, K. (2021). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]
-
Ajay Kumar, K., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry, 29(12), 2660-2664. [Link]
-
ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. [Link]
-
Gherasim, C., et al. (2018). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. Molecules, 23(10), 2533. [Link]
-
de la Torre, P., et al. (2014). 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. ChemInform, 45(36). [Link]
-
Wang, X.-D., et al. (2019). Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. The Journal of Organic Chemistry, 84(24), 16214-16221. [Link]
-
Dharavath, R., et al. (2022). Comparison of yields and reaction times under both conventional and microwave irradiation methods. ResearchGate. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32939-32961. [Link]
-
Bode, J. W., & Fraunhoffer, K. J. (2008). Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions. Chemical Reviews, 108(8), 3056-3107. [Link]
-
Hamme, A. T., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1767. [Link]
-
Gherasim, C., et al. (2018). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. ResearchGate. [Link]
-
Pathan, S. A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3227. [Link]
-
Nde, C. N., et al. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 27(24), 8963. [Link]
-
Wang, Y., et al. (2023). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. RSC Advances, 13(38), 26733-26737. [Link]
-
Hamme, A. T., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. ResearchGate. [Link]
-
ResearchGate. (n.d.). Substrate scope for the synthesis of trisubstituted pyrroles. [Link]
-
Wang, Z., et al. (2024). Recent advances in metal-free catalytic enantioselective higher-order cycloadditions. Organic Chemistry Frontiers. [Link]
-
Gulevich, A. V., & Gevorgyan, V. (2015). Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Israel Journal of Chemistry, 55(8), 847-862. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
Safety Operating Guide
A Guide to the Safe Handling of (5-Methylisoxazol-4-yl)methanol: Personal Protective Equipment and Disposal
This guide provides essential safety protocols for handling (5-Methylisoxazol-4-yl)methanol in a laboratory setting. Given the limited availability of specific safety data for this compound, this document adopts a precautionary principle, basing its recommendations on the well-documented hazards of methanol due to the presence of the methanol functional group in the target molecule. This approach ensures a high standard of safety for all personnel.
Hazard Assessment: A Precautionary Approach
The primary hazards associated with the methanol component are:
-
Toxicity: Methanol is toxic if swallowed, inhaled, or in contact with skin.[4][5][6] It can cause damage to organs, particularly the optic nerve, eyes, kidneys, liver, and central nervous system.[6][7][8]
-
Flammability: Methanol is a highly flammable liquid and vapor.[5][8] Vapors can be ignited by heat, sparks, or open flames.[1]
The following table summarizes the GHS classification for methanol, which should be considered when handling this compound until specific data becomes available.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquid | 2 | H225: Highly flammable liquid and vapour.[5][6] |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed.[5] |
| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin.[4] |
| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 1 | H370: Causes damage to organs.[5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of any chemical. The following PPE is mandatory when working with this compound.
Eye and Face Protection
-
Rationale: To prevent splashes of the chemical from coming into contact with the eyes, which can cause serious damage.
-
Required PPE:
-
Safety Glasses with Side Shields: For low-risk operations involving small quantities.
-
Chemical Splash Goggles: The minimum requirement for any procedure with a risk of splashing.
-
Face Shield: Should be worn in conjunction with goggles when handling larger volumes or when there is a significant splash risk.[3]
-
Skin and Body Protection
-
Rationale: To prevent skin contact, as the compound is presumed to be toxic upon dermal absorption.
-
Required PPE:
-
Gloves: Chemical-resistant gloves are essential. Butyl rubber and nitrile rubber are effective materials for protection against methanol.[3] Always check the manufacturer's glove compatibility chart. Gloves should be inspected before use and disposed of immediately if contaminated.
-
Laboratory Coat: A flame-retardant lab coat should be worn and fully buttoned to protect against accidental splashes.[1]
-
Additional Protective Clothing: For tasks with a high risk of exposure, such as cleaning up large spills, a chemical-resistant suit may be necessary.[3]
-
Respiratory Protection
-
Rationale: To prevent the inhalation of toxic vapors.
-
Required PPE:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation.[9]
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection is required. Air-purifying respirators with organic vapor cartridges are not recommended for methanol due to their short service life.[3] In such cases, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is the appropriate choice.[10]
-
The following table provides a summary of recommended PPE based on the risk level of the operation.
| Risk Level | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Low (e.g., handling small, closed containers) | Safety glasses with side shields | Nitrile or butyl rubber gloves, lab coat | Not typically required if handled in a well-ventilated area |
| Medium (e.g., weighing, preparing solutions) | Chemical splash goggles | Nitrile or butyl rubber gloves, lab coat | Work in a chemical fume hood |
| High (e.g., large volume transfers, potential for aerosols) | Face shield over chemical splash goggles | Chemical-resistant gloves, chemical-resistant apron or suit | Supplied-air respirator (SAR) or SCBA may be required |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and inspect it for any defects.
-
Locate the nearest emergency eyewash station and safety shower.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling the Chemical:
-
Don all required PPE before entering the work area.
-
Perform all manipulations of this compound inside the chemical fume hood.
-
Ground and bond containers during transfer to prevent static discharge, which can ignite flammable vapors.[1]
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water after handling the chemical.[1]
-
Visual Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][12]
-
Keep containers tightly closed and protected from sunlight.[5][9]
-
Store in a flammable liquids cabinet.[9]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Disposal
This compound and any materials contaminated with it should be treated as hazardous waste.
-
Do not pour down the drain. [13]
-
Waste Collection:
-
Storage of Waste:
-
Store waste containers in a designated hazardous waste accumulation area, away from ignition sources.[2]
-
-
Professional Disposal:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
-
Spill:
-
Evacuate the area and alert others.
-
For small spills (<1 L), trained personnel with appropriate PPE may clean it up using an absorbent material.[9]
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
References
- METHANOL SAFE HANdLING MANUAL - health and safety module. (n.d.).
- Methanol Safety Data Sheet. (2023).
- Safety Data Sheet: Methanol - Chemos GmbH&Co.KG. (2019).
- Global Product Strategy (GPS) Safety Summary Methanol - Addressee Name. (2015).
- Safety Data Sheet: Methanol - Carl ROTH. (n.d.).
- Methanol Disposal In Laboratories | Collect and Recycle. (n.d.).
- Methanol - Standard Operating Procedure. (2012).
- How To Protect Workers From Methanol Exposure In The Workplace - KERAMIDA Inc. (2024).
- SAFETY DATA SHEET - Methanol (230, 232, 233) - State of Michigan. (2014).
- What is the proper way to dispose of a 20% methanol solution? - ResearchGate. (2017).
- Methanol - SAFETY DATA SHEET. (2024).
- Guidelines for Flammable Liquid Disposal - University of Pittsburgh. (2023).
- STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL (Methyl Alcohol). (2025).
- Product: Methanol Safety Data Sheet - Mitsubishi Gas Chemical America. (2018).
- Gas detectors and respiratory protection equipments CH4O (methanol), CAS number 67-56-1 - GazFinder. (n.d.).
Sources
- 1. lyondellbasell.com [lyondellbasell.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. methanol.org [methanol.org]
- 4. methanex.com [methanex.com]
- 5. chemos.de [chemos.de]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mgc-a.com [mgc-a.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. How To Protect Workers From Methanol Exposure In The Workplace — KERAMIDA Inc. [keramida.com]
- 11. michigan.gov [michigan.gov]
- 12. Gas detectors and respiratory protection equipments CH4O (methanol), CAS number 67-56-1 [en.gazfinder.com]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
